Cholesteryl isovalerate
Description
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Properties
Molecular Formula |
C32H54O2 |
|---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C32H54O2/c1-21(2)9-8-10-23(5)27-13-14-28-26-12-11-24-20-25(34-30(33)19-22(3)4)15-17-31(24,6)29(26)16-18-32(27,28)7/h11,21-23,25-29H,8-10,12-20H2,1-7H3/t23-,25+,26+,27?,28+,29+,31+,32-/m1/s1 |
InChI Key |
HWVAWHHNNDOXDU-SPXVBHPSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Cholesteryl Isovalerate: A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory synthesis of cholesteryl isovalerate, a cholesterol ester of significant interest in various research and development fields. The document details the most pertinent synthetic methodologies, focusing on the robust and versatile Steglich esterification. It includes detailed experimental protocols, data presentation in a structured format, and visualizations to elucidate the reaction pathway and experimental workflow.
Introduction
Cholesteryl esters are critical components of lipid metabolism and transport in biological systems. They are formed by the esterification of cholesterol with a fatty acid, resulting in a more hydrophobic molecule than free cholesterol. This compound, the ester of cholesterol and isovaleric acid (3-methylbutanoic acid), serves as a valuable compound in studies related to lipid disorders, drug delivery systems, and the development of liquid crystals. This guide focuses on its chemical synthesis for laboratory use, providing a practical framework for its preparation and purification.
Synthetic Methodologies
Several methods can be employed for the synthesis of cholesteryl esters. These include direct esterification with the corresponding carboxylic acid, reaction with acid chlorides or anhydrides, and enzyme-catalyzed reactions. For laboratory-scale synthesis requiring high yields and mild reaction conditions, the Steglich esterification is a highly effective and widely adopted method. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation.[1][2][3]
Other notable methods include the use of a triphenylphosphine-sulfur trioxide adduct as an organocatalyst, which offers a simpler and less toxic alternative, and palladium-catalyzed cross-coupling of cholesterol with aroyl chlorides for more complex esters. However, for the direct coupling of cholesterol with an aliphatic carboxylic acid like isovaleric acid, the Steglich esterification remains a primary choice due to its efficiency and tolerance of sterically hindered substrates like cholesterol.
Experimental Protocol: Steglich Esterification of Cholesterol with Isovaleric Acid
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| Cholesterol | C₂₇H₄₆O | 386.65 | High purity, dry |
| Isovaleric Acid | C₅H₁₀O₂ | 102.13 | Reagent grade |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Potent allergen, handle with care |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Toxic, handle with care |
| Dichloromethane (B109758) (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Anhydrous, reagent grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Reagent grade |
| Hexane (B92381) | C₆H₁₄ | 86.18 | Reagent grade |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | Reagent grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |
| Silica (B1680970) Gel | SiO₂ | 60.08 | For column chromatography (e.g., 70-230 mesh) |
Reaction Procedure
-
Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesterol (e.g., 5.0 g, 12.9 mmol) and isovaleric acid (e.g., 1.46 g, 14.2 mmol, 1.1 eq) in anhydrous dichloromethane (100 mL).
-
Addition of Catalyst: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (e.g., 0.16 g, 1.3 mmol, 0.1 eq).
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 2.9 g, 14.2 mmol, 1.1 eq) in a minimal amount of anhydrous dichloromethane (approx. 20 mL). Add the DCC solution dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Progression: After the addition of DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form.[2] Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the cholesterol spot and the appearance of a new, less polar spot corresponding to this compound indicates the reaction is proceeding.
Work-up and Purification
-
Removal of DCU: After the reaction is complete, filter the reaction mixture through a sintered glass funnel or a Büchner funnel to remove the precipitated dicyclohexylurea (DCU). Wash the precipitate with a small amount of cold dichloromethane.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification by Column Chromatography: The crude product is purified by silica gel column chromatography.
-
Column Preparation: Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or hexane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration to 5-10%). Collect fractions and monitor by TLC. This compound is significantly less polar than the starting cholesterol.
-
-
Final Product: Combine the pure fractions containing this compound and remove the solvent under reduced pressure. Dry the resulting white solid or waxy material under high vacuum to remove any residual solvent.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound. Note that the yield and physical properties are representative values based on similar cholesteryl ester syntheses and may vary depending on the specific experimental conditions.
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents |
| Cholesterol | 386.65 | 12.9 | 5.0 | 1.0 |
| Isovaleric Acid | 102.13 | 14.2 | 1.46 | 1.1 |
| DCC | 206.33 | 14.2 | 2.9 | 1.1 |
| DMAP | 122.17 | 1.3 | 0.16 | 0.1 |
| This compound | 470.78 | - | - | - |
Table 2: Physical and Spectroscopic Data (Representative)
| Property | Value |
| Appearance | White to off-white crystalline solid or waxy solid |
| Expected Yield | 80-95% |
| Melting Point (°C) | Expected to be in the range of other short-chain cholesteryl esters (e.g., cholesteryl butyrate (B1204436) melts at 98 °C)[5] |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic peaks for the cholesterol backbone and the isovalerate moiety are expected. Key signals include the C3-H of the cholesterol backbone shifted downfield upon esterification (approx. 4.6 ppm), and signals corresponding to the isopropyl group of the isovalerate chain. |
| ¹³C NMR (CDCl₃, δ ppm) | Characteristic peaks for the cholesterol backbone and the isovalerate moiety are expected. Key signals include the ester carbonyl carbon (approx. 173 ppm) and the C3 of the cholesterol backbone (approx. 74 ppm). |
| IR (KBr, cm⁻¹) | Strong C=O stretching vibration for the ester group (approx. 1730-1740 cm⁻¹), C-O stretching vibrations (approx. 1170-1250 cm⁻¹), and characteristic absorptions for the cholesterol backbone. |
Mandatory Visualizations
Reaction Pathway: Steglich Esterification
Caption: Reaction mechanism of the Steglich esterification for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides a detailed and practical framework for the laboratory synthesis of this compound. The Steglich esterification is presented as a highly effective method, and a comprehensive, adaptable protocol is provided. By following the outlined procedures and utilizing the provided data and visualizations, researchers, scientists, and drug development professionals can confidently prepare this compound for their specific research applications. Careful handling of reagents and meticulous purification are key to obtaining a high-purity product.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Chemical grafting of cholesterol on monomer and PDMMLA polymers, a step towards the development of new polymers for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Crystal structure of cholesteryl butanoate at 123 K - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl Isovalerate: A Technical Guide for Researchers
Authored for drug development professionals, researchers, and scientists, this technical guide provides a comprehensive overview of Cholesteryl Isovalerate, including its chemical identity, physicochemical properties, and relevant experimental procedures. This document addresses the critical need for consolidated technical information on this specific cholesteryl ester.
Chemical Identification
This compound is an ester of cholesterol and isovaleric acid. It is identified by the following Chemical Abstracts Service (CAS) number:
-
CAS Number: 41328-98-7
Physicochemical Properties
The table below summarizes key physicochemical data for closely related cholesteryl esters to provide a comparative reference.
| Property | Cholesteryl Valerate | Cholesteryl Oleate (B1233923) | Cholesterol |
| Molecular Formula | C32H54O2 | C45H78O2 | C27H46O |
| Molecular Weight | 470.77 g/mol | 651.1 g/mol | 386.67 g/mol |
| Physical State | Solid | Off-white Solid | Crystalline Powder |
| Melting Point | Not specified | 42 - 48 °C | 148 - 150 °C |
| Boiling Point | 530.00 °C (estimated) | Not available | 360 °C |
| Flash Point | > 112 °C | > 112 °C | Not available |
| Solubility | Insoluble in water | Insoluble in water | Insoluble in water |
Safety Data and Handling
Hazard Identification
Based on data for related compounds, this compound is not expected to be classified as hazardous under normal handling conditions. However, as with any chemical, direct contact with skin, eyes, and inhalation of dust should be avoided.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Handling and Storage
-
Handling: Avoid formation of dust and aerosols. Provide adequate ventilation. Wear
Unveiling the Thermochromic Behavior of Cholesteryl Isovalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the thermochromic properties of pure cholesteryl isovalerate, a cholesterol-derived liquid crystal. While specific quantitative data for this particular ester is not extensively available in readily accessible literature, this document extrapolates from the well-understood behavior of the broader cholesteryl ester family to provide a robust framework for its characterization and application. The principles and experimental protocols detailed herein are designed to equip researchers with the necessary tools to investigate and harness the unique temperature-dependent color-changing abilities of this and similar materials.
Introduction to Cholesteryl Esters and Thermochromism
Cholesteryl esters are a fascinating class of molecules known for their ability to form liquid crystal phases. These phases exhibit a degree of molecular order that is intermediate between that of a crystalline solid and an isotropic liquid. A key characteristic of many cholesteryl esters is their thermochromism—the reversible change in color in response to temperature variations. This phenomenon arises from the unique helical superstructure of the cholesteric (or chiral nematic) liquid crystal phase. As the temperature changes, the pitch of this helical structure is altered, which in turn changes the wavelength of light that is selectively reflected, resulting in a visible color change. The color play typically proceeds through the visible spectrum from red at lower temperatures to blue at higher temperatures upon heating.
Physicochemical Properties and Phase Transitions
The thermochromic behavior of a cholesteryl ester is intrinsically linked to its phase transitions. Upon heating from a solid state, these compounds typically pass through one or more liquid crystal mesophases before becoming an isotropic liquid. The key transition temperatures that define the thermochromic range are the melting point (solid to liquid crystal) and the clearing point (liquid crystal to isotropic liquid).
While specific transition temperatures for pure this compound are not readily found in the reviewed literature, Table 1 provides representative data for other common cholesteryl esters to illustrate the expected range and nature of these phase transitions.
Table 1: Phase Transition Temperatures of Selected Cholesteryl Esters
| Cholesteryl Ester | Melting Point (Solid to Mesophase) (°C) | Clearing Point (Mesophase to Isotropic Liquid) (°C) | Observed Colors in Cholesteric Phase |
| Cholesteryl Benzoate | 149 | 179 | Violet to Red (on cooling) |
| Cholesteryl Pelargonate (Nonanoate) | 80.5 | 92.0 | Red to Blue (on heating) |
| Cholesteryl Oleyl Carbonate | ~20 | ~30-40 | Broad range of colors |
| Cholesteryl Acetate | 112.5 | - | No mesophase observed |
| Cholesteryl Myristate | 71 | 83 | Smectic and Cholesteric phases |
Note: The color play and transition temperatures can be highly sensitive to purity.
Experimental Characterization Protocols
To precisely determine the thermochromic properties of pure this compound, a combination of analytical techniques is employed. The two primary methods are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is instrumental in accurately determining the temperatures and enthalpies of phase transitions.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of pure this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium).
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program would be:
-
Equilibrate at a temperature below the expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature above the expected clearing point (e.g., 150°C).
-
Hold at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 5-10°C/min) back to the starting temperature.
-
-
Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic peaks on the heating curve correspond to phase transitions (solid to liquid crystal and liquid crystal to isotropic liquid). Exothermic peaks on the cooling curve represent the reverse transitions. The onset temperature of the peak is typically taken as the transition temperature.
Polarized Optical Microscopy (POM)
POM is an essential technique for visualizing the unique textures of liquid crystal phases and observing the color changes associated with the cholesteric phase.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound is placed on a clean microscope slide. A coverslip is placed on top, and the slide is heated on a hot stage to melt the sample. The coverslip is gently pressed to create a thin, uniform film.
-
Microscope Setup: The microscope is equipped with two polarizers, one placed before the sample (the polarizer) and one after (the analyzer), with their polarization directions typically crossed at 90 degrees. The sample is placed on a temperature-controlled hot stage.
-
Observation: The sample is heated and cooled while being observed through the microscope.
-
In the solid crystalline phase, a birefringent texture will be visible.
-
As the sample melts into the cholesteric phase, a characteristic texture (e.g., focal conic or planar) will appear, and the thermochromic color play will be observed as the temperature changes.
-
At the clearing point, the field of view will become dark as the material transitions to the optically isotropic liquid phase.
-
-
Data Correlation: The temperatures at which specific colors and textural changes occur are recorded and can be correlated with the transition temperatures identified by DSC.
Visualizing Thermochromic Behavior and Experimental Workflow
To better understand the relationships between temperature, liquid crystal phases, and the experimental procedures, the following diagrams are provided.
Caption: Phase transitions of a typical cholesteryl ester with temperature.
Caption: Workflow for characterizing thermochromic liquid crystals.
Conclusion
While specific quantitative data for pure this compound remains to be extensively documented in publicly available literature, the established knowledge of cholesteryl esters provides a strong foundation for its study. By employing the detailed experimental protocols for Differential Scanning Calorimetry and Polarized Optical Microscopy outlined in this guide, researchers can thoroughly characterize its thermochromic properties, including its phase transition temperatures and the corresponding color spectrum. This understanding is crucial for the potential application of this compound in areas such as temperature sensing, medical diagnostics, and smart materials within the pharmaceutical and life sciences sectors.
An In-depth Technical Guide to the Liquid Crystal Phase Transitions of Cholesteryl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the liquid crystal phase transitions of cholesteryl isovalerate. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the unique properties of cholesteric liquid crystals. This document details the theoretical framework of these phase transitions, outlines the key experimental protocols for their characterization, and presents the expected thermotropic behavior of this material.
Introduction to this compound and its Mesophases
This compound belongs to the family of cholesteryl esters, which are well-known for their ability to form cholesteric liquid crystal phases. These phases, also known as chiral nematic phases, are characterized by a helical arrangement of molecules, which gives rise to their unique optical properties, such as selective reflection of light. The thermotropic behavior of this compound—its phase transitions in response to temperature changes—is of significant interest for applications in various fields, including drug delivery systems, temperature sensors, and optical devices.
Upon heating from a solid crystalline state, this compound is expected to exhibit at least one liquid crystalline mesophase before transitioning into an isotropic liquid. The sequence of these phases is a critical aspect of its material properties.
Quantitative Data on Phase Transitions
Table 1: Representative Thermotropic Properties of a Short-Chain Cholesteryl Ester
| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |
| Crystal to Cholesteric Liquid Crystal (K → Ch) | ~95-100 | ~20-30 |
| Cholesteric to Isotropic Liquid (Ch → I) | ~100-105 | ~0.5-1.5 |
Note: The values presented in this table are illustrative and based on data for similar cholesteryl esters. Actual values for this compound may vary and require experimental determination.
Experimental Protocols for Characterization
The investigation of liquid crystal phase transitions relies on a combination of thermal analysis and optical microscopy techniques. The two primary methods employed are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpy changes associated with the phase transitions of this compound.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of high-purity this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium). The desired temperature program is set. A typical program involves a heating and cooling cycle at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions. An inert atmosphere (e.g., nitrogen gas flow) is maintained to prevent sample degradation.
-
Data Acquisition: The sample and reference pans are heated and cooled according to the specified temperature program. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic peaks on heating correspond to phase transitions such as melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid). Exothermic peaks on cooling represent the reverse transitions. The peak onset temperature is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy change (ΔH) of the transition.
Polarized Optical Microscopy (POM)
Objective: To visually identify the different liquid crystal phases and observe the dynamics of the phase transitions.
Methodology:
-
Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide. A coverslip is placed over the sample, which is then heated on a hot stage to melt the crystal and form a thin film.
-
Instrument Setup: A polarizing microscope equipped with a hot stage and a camera is used. The hot stage allows for precise temperature control and ramping. The sample is placed between two crossed polarizers.
-
Observation during Heating and Cooling: The sample is slowly heated from the solid state. The temperature is carefully controlled and monitored. The characteristic optical textures of each phase are observed and recorded.
-
Crystalline Solid: Typically appears as birefringent crystals.
-
Cholesteric Phase: Exhibits a characteristic texture, often a "focal conic" or "planar" texture. The planar texture can show vibrant colors due to the selective reflection of light.
-
Isotropic Liquid: Appears completely dark between crossed polarizers as it does not rotate the plane of polarized light.
-
-
Texture Analysis: The observed textures at different temperatures are compared with known liquid crystal textures to identify the specific mesophases. The temperatures at which these textures appear and disappear are recorded as the transition temperatures.
Visualizing Phase Transitions and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of this compound's phase transitions.
Caption: Phase transition sequence of this compound upon heating and cooling.
Navigating the Solubility of Cholesteryl Isovalerate in Organic Solvents: A Technical Guide
Introduction
Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, are critical molecules in lipid metabolism and transport.[1] Their solubility is a key physical property influencing their behavior in biological systems and their application in research and pharmaceutical development. Cholesteryl isovalerate, the ester of cholesterol and isovaleric acid, is of interest due to the role of branched-chain fatty acids in various biological processes.
This technical guide provides an in-depth overview of the solubility of cholesteryl esters in organic solvents, with a focus on providing a framework for understanding and determining the solubility of this compound. Due to a lack of specific quantitative data for this compound in published literature, this guide utilizes solubility data for cholesterol and related cholesteryl esters as a proxy. Furthermore, it details the experimental protocols necessary for researchers to determine these values empirically and presents relevant biochemical pathways.
Solubility Data of Cholesterol and Related Esters
The following table summarizes the solubility of cholesterol in a range of common organic solvents. This data is essential for selecting appropriate solvent systems for experimental work.
| Solvent | Solubility | Temperature |
| Ethanol | ~3.25 g / 100 mL | Not Specified |
| Acetone | ~3.25 g / 100 mL | Not Specified |
| Isopropanol | ~4.89 g / 100 mL | Not Specified |
| Methanol (B129727) | 1 g / 4.2 mL | 80°C |
| Methanol | 1 g / 96 mL | 20°C |
| Chloroform | Soluble | Not Specified |
| Diethyl Ether | Soluble | Not Specified |
| Toluene | Soluble | Not Specified |
| Benzene | Soluble | Not Specified |
| DMSO | Up to 10 mg/mL (with warming) | Not Specified |
| Water | Insoluble (<0.002 g / 100 mL) | 293 K |
This table compiles data from multiple sources.[4][5][6] It is intended as a reference, and specific solubility should be determined experimentally under controlled conditions.
Experimental Protocols for Solubility Determination
Accurate solubility measurement is critical for any research involving cholesteryl esters. The following are detailed methodologies commonly employed for determining the solubility of lipids like this compound.
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and widely used technique to determine the concentration of a solute in a saturated solution.[7][8]
Principle: A saturated solution is prepared by dissolving an excess amount of the solute (this compound) in a specific solvent at a constant temperature. A known volume of the clear, saturated supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining solute is measured, allowing for the calculation of solubility.[9]
Detailed Protocol:
-
Sample Preparation: Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial in a water bath).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A small amount of undissolved solid should remain.[7]
-
Separation: Allow the undissolved solid to settle. Carefully pipette a precise volume (e.g., 10 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.[8]
-
Evaporation: Place the evaporating dish in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely. For higher boiling point solvents, a vacuum oven at a controlled temperature below the compound's decomposition point may be used.[10]
-
Drying and Weighing: Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.[8]
-
Calculation: The solubility is calculated from the mass of the dried solute and the volume of the aliquot taken.
HPLC Method for Solubility Determination
High-Performance Liquid Chromatography (HPLC) offers a more sensitive and specific method for determining solubility, especially in complex mixtures or for compounds that are difficult to handle gravimetrically.[3]
Principle: A saturated solution is prepared and filtered. The resulting solution is then diluted and injected into an HPLC system. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve.[11]
Detailed Protocol:
-
Standard Curve Preparation: Prepare a stock solution of this compound of a known high concentration in the mobile phase or a compatible solvent. From this stock, create a series of dilutions to generate a standard curve (e.g., 5-6 points covering the expected solubility range).[11]
-
Sample Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (Steps 1 & 2).
-
Filtration and Dilution: After equilibration, filter the saturated solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Precisely dilute a known volume of the filtrate with the mobile phase to a concentration that falls within the range of the standard curve.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically suitable for lipid analysis.[11]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile (B52724) and methanol (e.g., 60:40 v/v), is often effective.[11]
-
Detection: Use a UV detector set at a low wavelength (e.g., 205 nm), as cholesterol and its esters have poor chromophores.[5][11]
-
Injection: Inject the prepared standards and the diluted sample onto the column and record the chromatograms.
-
-
Calculation: Plot the peak areas of the standards against their known concentrations to create a calibration curve. Use the equation of the line from the linear regression to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of this compound in the original saturated solution.
Visualizations: Workflows and Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocols described above for determining the solubility of a compound like this compound.
Caption: General workflow for determining solubility via gravimetric or HPLC methods.
Simplified Cholesterol Esterification and Transport Pathway
Understanding the biological context of cholesteryl esters is crucial for researchers. The following pathway illustrates the intracellular synthesis of cholesteryl esters and their subsequent storage.
Caption: Intracellular esterification of cholesterol by ACAT for storage in lipid droplets.[12][13]
Conclusion
While direct quantitative solubility data for this compound remains elusive in the surveyed literature, this guide provides a robust framework for researchers and drug development professionals. By utilizing solubility data from cholesterol as a baseline and understanding the influence of the esterified fatty acid, scientists can make informed decisions about solvent selection. The detailed experimental protocols for gravimetric and HPLC-based methods empower laboratories to determine precise solubility values empirically. Finally, the contextual diagrams of experimental workflows and biological pathways serve to integrate this physicochemical data into the broader scientific landscape, facilitating further research and development.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. mriquestions.com [mriquestions.com]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. par.nsf.gov [par.nsf.gov]
- 5. The comparison of HPLC and spectrophotometric method for cholesterol determination | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 6. ANALYSIS OF LIPIDS [people.umass.edu]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. Gravimetric determination of phospholipid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimation of the total amount of lipids | Cyberlipid [cyberlipid.gerli.com]
- 11. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
Basic characteristics of cholesteryl ester liquid crystals
An In-depth Technical Guide on the Core Characteristics of Cholesteryl Ester Liquid Crystals
Introduction
Cholesteryl ester liquid crystals (CLCs) represent a fascinating class of materials that occupy a state of matter intermediate between a crystalline solid and an isotropic liquid. First observed in 1888 by Austrian botanist Friedrich Reinitzer in cholesteryl benzoate (B1203000), these substances exhibit the fluidity of a liquid while maintaining the long-range molecular order characteristic of a crystal.[1][2][3] This dual nature gives rise to unique optical properties, such as selective light reflection and thermochromism, making them invaluable in a wide range of applications from cosmetics and liquid crystal displays (LCDs) to advanced sensors and drug delivery systems.[4][5][6][7][8][9]
This guide provides a comprehensive overview of the fundamental characteristics of cholesteryl ester liquid crystals, detailing their molecular structure, phase behavior, and optical properties. It also outlines the standard experimental protocols used for their characterization, making it a valuable resource for researchers, scientists, and professionals in the field of drug development.
Molecular Structure
The defining feature of a cholesteryl ester is its molecular structure, which consists of a rigid, planar cholesterol core attached to a flexible acyl chain via an ester linkage.[10] Cholesterol itself is a sterol with a distinctive four-membered ring structure.[11] The esterification occurs at the hydroxyl group on the third carbon of the cholesterol molecule.[12] This amphipathic structure, with its rigid core and flexible tail, is the primary driver for the formation of mesophases. The specific nature of the acyl chain (its length, saturation, and branching) significantly influences the stability and temperature range of the liquid crystalline phases.[13]
References
- 1. Cholesteryl benzoate - Wikipedia [en.wikipedia.org]
- 2. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 3. Liquid Crystals [webmis.highland.cc.il.us]
- 4. CAS 604-32-0: Cholesteryl benzoate | CymitQuimica [cymitquimica.com]
- 5. Cholesteryl nonanoate - Wikipedia [en.wikipedia.org]
- 6. Cholesteryl_benzoate [chemeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 9. presschem.com [presschem.com]
- 10. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 11. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides [scirp.org]
- 12. med.libretexts.org [med.libretexts.org]
- 13. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Cholesteryl Isovalerate
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This document provides a concise technical overview of cholesteryl isovalerate, focusing on its fundamental molecular characteristics.
Core Molecular Data
This compound, a cholesterol ester, possesses a distinct molecular formula and weight that are crucial for experimental design and analysis in various research applications. The quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₃₂H₅₄O₂[1][2][3] |
| Molecular Weight | 470.77 g/mol [1][3] |
This information is foundational for stoichiometric calculations, solution preparation, and the interpretation of analytical data. The compound is also known by other names such as cholesteryl pentanoate.[2][3]
Experimental Context
While specific experimental protocols for the determination of molecular weight and formula are not detailed in the provided search results, these properties are typically determined through techniques such as mass spectrometry for molecular weight and elemental analysis for the empirical formula, which is then confirmed with the molecular weight to establish the molecular formula.
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the compound and its key molecular identifiers.
References
The Chirality of Cholesteryl Isovalerate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the chirality of cholesteryl isovalerate, a crucial aspect for its application in research and drug development. The inherent chirality of this molecule, derived from the cholesterol backbone, dictates its stereospecific interactions in biological systems and its unique physicochemical properties, particularly in the formation of liquid crystalline phases. This document outlines the structural basis of its chirality, methods for its characterization, and the biological implications of its stereochemistry.
The Structural Basis of Chirality in this compound
The chirality of this compound originates from the cholesterol molecule, which possesses a rigid, tetracyclic steroid nucleus with eight chiral centers. These centers, located at carbons 3, 8, 9, 10, 13, 14, 17, and 20, create a specific three-dimensional arrangement that is not superimposable on its mirror image. The esterification of the hydroxyl group at the C-3 position with isovaleric acid does not alter the fundamental chirality of the cholesterol backbone. The isovalerate moiety itself is achiral. Therefore, the chirality of this compound is determined by the enantiomeric form of the cholesterol used in its synthesis. Naturally occurring cholesterol is the (+)-enantiomer.
The specific stereochemistry of these chiral centers is fundamental to the molecule's ability to form chiral nematic (cholesteric) liquid crystal phases. In these phases, the elongated molecules arrange themselves in layers with a slight, progressive twist in the orientation of adjacent layers, creating a helical superstructure. This helical arrangement is a direct consequence of the molecular chirality and is responsible for the unique optical properties of these materials, including selective reflection of light.
Quantitative Data
Table 1: Chiroptical Properties of Cholesterol and Related Esters
| Compound | Specific Rotation ([(\alpha)]D) | Solvent | Temperature (°C) | Citation |
| Cholesterol | -31.5° | Chloroform | 20 | [1] |
| Cholesteryl Acetate (B1210297) | -43° | Chloroform | 20 | [2] |
| Cholesteryl Valerate | Data not available | |||
| This compound | Data not available |
Note: The negative sign indicates levorotatory behavior.
Table 2: X-ray Crystallography Data for Related Cholesteryl Esters
| Compound | Crystal System | Space Group | Unit Cell Parameters | Citation |
| Cholesteryl Laurate | Monoclinic | P21 | a = 13.005 Å, b = 9.005 Å, c = 31.421 Å, β = 90.82° | [3] |
| Cholesteryl Palmitelaidate | Monoclinic | P21 | a = 12.745 Å, b = 9.006 Å, c = 18.153 Å, β = 96.63° | [4] |
| This compound | Data not available |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and chiral characterization of this compound. These protocols are based on established procedures for similar cholesteryl esters.
Synthesis of this compound
This protocol describes a typical esterification reaction to synthesize this compound from cholesterol and isovaleric acid.
Materials:
-
Cholesterol
-
Isovaleric acid
-
Dichloromethane (B109758) (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve cholesterol (1 equivalent) and 4-dimethylaminopyridine (0.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add isovaleric acid (1.2 equivalents) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to obtain pure this compound.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Determination of Optical Rotation by Polarimetry
This protocol outlines the measurement of the specific rotation of this compound.
Instrumentation:
-
Polarimeter with a sodium D-line lamp (589 nm)
-
Polarimeter cell (1 dm path length)
-
Analytical balance
-
Volumetric flask
Procedure:
-
Accurately weigh a sample of purified this compound (e.g., 100 mg).
-
Dissolve the sample in a suitable solvent (e.g., chloroform) in a volumetric flask (e.g., 10 mL) to a known concentration.
-
Calibrate the polarimeter with the pure solvent (blank reading).
-
Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present.
-
Place the sample cell in the polarimeter and measure the observed rotation (α).
-
Repeat the measurement several times and calculate the average observed rotation.
-
Calculate the specific rotation ([(\alpha)]DT) using the following formula[5][6][7][8]: [(\alpha)]DT = α / (c × l) where:
-
T is the temperature in degrees Celsius.
-
D refers to the sodium D-line.
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length in decimeters (dm).
-
Characterization by Circular Dichroism (CD) Spectroscopy
This protocol describes the analysis of the chiroptical properties of this compound in its liquid crystalline state using CD spectroscopy.
Instrumentation:
-
Circular dichroism spectropolarimeter
-
Temperature-controlled sample holder
-
Quartz cuvettes suitable for liquid crystal samples
Procedure:
-
Prepare a sample of this compound for analysis. For liquid crystal analysis, the sample can be heated to its cholesteric phase within a specialized cell.
-
Place the sample in the temperature-controlled holder of the CD spectropolarimeter.
-
Set the desired temperature to induce the cholesteric liquid crystal phase.
-
Record a baseline spectrum with a reference sample or an empty cell.
-
Acquire the CD spectrum of the this compound sample over the desired wavelength range (e.g., 200-400 nm). The cholesteric phase will exhibit a characteristic selective reflection band, which will be a prominent feature in the CD spectrum.
-
The sign of the Cotton effect in the CD spectrum can be correlated with the handedness of the cholesteric helix.
-
Process the data by subtracting the baseline and converting the signal to molar ellipticity ([θ]) using the following equation[9][10][11][12]: [θ] = (θ × M) / (c × l × 10) where:
-
θ is the observed ellipticity in millidegrees.
-
M is the molecular weight.
-
c is the concentration in g/mL.
-
l is the path length in cm.
-
Structural Analysis by X-ray Crystallography
This protocol provides a general workflow for the single-crystal X-ray diffraction analysis of this compound.
Procedure:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling from the melt.
-
Mount a suitable crystal on a goniometer head.
-
Place the mounted crystal on the X-ray diffractometer.
-
Determine the unit cell parameters and crystal system by collecting a preliminary set of diffraction frames.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Process the raw diffraction data, including integration of reflection intensities and corrections for absorption and other experimental factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
Validate the final crystal structure and deposit the data in a crystallographic database.
Visualizations
The following diagrams illustrate key concepts and workflows related to the chirality of this compound.
Caption: Origin of chirality in this compound from the cholesterol backbone.
Caption: A generalized workflow for the synthesis and chiral analysis.
Caption: Illustration of stereospecific interaction in a biological system.
Biological Significance and Implications
The chirality of this compound is of paramount importance in its biological context. Cellular components such as enzymes and receptors are themselves chiral and can exhibit a high degree of stereoselectivity. For instance, the enzymes responsible for the synthesis and hydrolysis of cholesteryl esters, such as acyl-CoA:cholesterol acyltransferase (ACAT) and cholesteryl ester hydrolase (CEH), may display different affinities and reaction rates for different stereoisomers of cholesterol and its esters.
Furthermore, the interaction of this compound with cell membranes is influenced by its chirality. Cholesterol-containing membranes can discriminate between stereoisomers, and the specific orientation of the 3-hydroxyl group of cholesterol is crucial for these chiral recognition events[13][14]. This has significant implications for drug development, where the delivery vehicle's stereochemistry can affect its interaction with target cells and its overall efficacy and toxicity.
In the context of atherosclerosis, the accumulation of cholesteryl esters is a hallmark of the disease. While the direct role of the chirality of a specific ester like this compound is not well-defined, the overall stereochemistry of the lipids involved will undoubtedly influence their packing in lipid droplets and their interaction with proteins involved in lipid metabolism and transport[15][16].
Conclusion
The chirality of this compound is an intrinsic and defining characteristic inherited from the cholesterol molecule. This stereochemistry governs its self-assembly into liquid crystalline phases and dictates its interactions within biological systems. While specific quantitative chiroptical and structural data for this compound are not extensively documented, established analytical techniques and data from related compounds provide a strong framework for its characterization. For researchers and professionals in drug development, a thorough understanding and consideration of the chirality of this compound are essential for predicting its behavior, designing effective delivery systems, and elucidating its biological functions. Future research should aim to fill the existing data gaps to enable a more complete understanding of this important molecule.
References
- 1. Optical-rotatory-dispersion studies of compounds related to cholesterol in liposomes and the membranes of erythrocyte 'ghosts' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. govinfo.gov [govinfo.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 10. Chiral Liquid Crystals: Structures, Phases, Effects [mdpi.com]
- 11. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 13. Optica Publishing Group [opg.optica.org]
- 14. mdpi.com [mdpi.com]
- 15. meadowlark.com [meadowlark.com]
- 16. Liquid crystalline dimers containing a cholesteryl benzoate unit: smectic phase, chiral nematic phase and blue phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note and Protocol: Synthesis of Cholesteryl Isovalerate for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl isovalerate is an ester of cholesterol that finds applications in various research fields, including the study of liquid crystals, drug delivery systems, and as a component in synthetic lipid bilayers.[1][2][3][4] Its synthesis involves the esterification of cholesterol with isovaleric acid. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound for research purposes. The described method is based on the widely used dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) coupling chemistry, which offers high yields under mild reaction conditions.[5]
Data Presentation
Table 1: Summary of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Cholesterol | C₂₇H₄₆O | 386.65 | Starting material |
| Isovaleric Acid | C₅H₁₀O₂ | 102.13 | Reagent |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst |
| This compound | C₃₂H₅₄O₂ | 470.77 | Product |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Solvent | Dichloromethane (B109758) (DCM) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
| Molar Ratio (Cholesterol:Isovaleric Acid:DCC:DMAP) | 1 : 1.2 : 1.2 : 0.1 |
| Expected Yield | > 90% |
| Purification Method | Column Chromatography |
| Purity Assessment | TLC, ¹H NMR, ¹³C NMR, Mass Spectrometry |
Experimental Protocols
Materials and Reagents:
-
Cholesterol (≥98%)
-
Isovaleric acid (≥99%)
-
Dicyclohexylcarbodiimide (DCC) (≥99%)
-
4-(Dimethylamino)pyridine (DMAP) (≥99%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Hexane (B92381), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
Synthesis of this compound (Steglich Esterification)
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask, add cholesterol (e.g., 5.0 g, 12.9 mmol).
-
Dissolve the cholesterol in 100 mL of anhydrous dichloromethane (DCM) and stir using a magnetic stirrer until fully dissolved.
-
Add isovaleric acid (e.g., 1.58 g, 15.5 mmol, 1.2 eq) to the solution.
-
Add 4-(dimethylamino)pyridine (DMAP) (e.g., 0.16 g, 1.3 mmol, 0.1 eq) to the reaction mixture.
-
In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (e.g., 3.20 g, 15.5 mmol, 1.2 eq) in 20 mL of anhydrous DCM.
-
-
Reaction Execution:
-
Slowly add the DCC solution to the stirring cholesterol solution at room temperature.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with a mobile phase of hexane:ethyl acetate (e.g., 9:1 v/v).
-
Spot the reaction mixture, a cholesterol standard, and an isovaleric acid standard on a TLC plate.
-
Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate (B83412) or phosphomolybdic acid stain). The disappearance of the cholesterol spot and the appearance of a new, less polar product spot indicate the progress of the reaction.
-
Purification of this compound
-
Work-up:
-
After the reaction is complete, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the precipitate with a small amount of cold DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with 0.5 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of DCM or hexane.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the concentration of ethyl acetate to 5%).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a white solid.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the ester linkage.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[6][7]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and investigate the liquid crystalline properties of the material.[8]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Key chemical relationships in the DCC/DMAP-mediated synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 3. cmmi.tuiasi.ro [cmmi.tuiasi.ro]
- 4. Development and applications of cholesteric liquid crystals | Scilit [scilit.com]
- 5. Synthesis of single- and double-13C-labeled cholesterol oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Purification of Synthesized Cholesteryl Isovalerate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl isovalerate, an ester of cholesterol and isovaleric acid, is a lipophilic molecule with applications in various fields of research, including the development of liquid crystalline materials and as a component in lipid-based drug delivery systems. The synthesis of this compound typically involves the esterification of cholesterol with isovaleroyl chloride or isovaleric acid. The crude product obtained from synthesis often contains unreacted starting materials and byproducts, necessitating a robust purification strategy to achieve the high purity required for research and pharmaceutical applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent or solvent system.[1][2][3][4]
This document provides detailed protocols for the purification of synthesized this compound by recrystallization. It includes information on solvent selection, experimental procedures for both single-solvent and mixed-solvent recrystallization, and methods for purity assessment.
Data Presentation
The following tables summarize the expected quantitative data for the purification of this compound by recrystallization. These values are based on typical results for the purification of cholesteryl esters and may vary depending on the specific experimental conditions.
| Parameter | Crude Product | Recrystallized Product |
| Purity (by HPLC) | ~90-95% | >99% |
| Appearance | Off-white to pale yellow solid | White crystalline solid |
| Melting Point (°C) | 95-100 °C (broad range) | 102-104 °C (sharp range) |
| Typical Yield (%) | N/A | 80-90% |
Table 1: Expected Purity, Appearance, and Yield of this compound Before and After Recrystallization.
| Analytical Method | Purpose | Typical Conditions |
| HPLC | Purity determination | Column: C18 reversed-phaseMobile Phase: Isocratic mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 50:50 v/v)Detection: UV at 210 nm |
| TLC | Qualitative monitoring | Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate mixture (e.g., 9:1 v/v)Visualization: UV light or iodine vapor |
| Melting Point | Purity assessment | Slow heating rate (1-2 °C/min) near the expected melting point |
Table 2: Analytical Methods for Purity Assessment of this compound.
Experimental Protocols
Synthesis of this compound (Illustrative)
A brief overview of a common synthesis method is provided to understand the potential impurities. This compound can be synthesized by reacting cholesterol with isovaleroyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
Potential Impurities:
-
Unreacted cholesterol
-
Unreacted isovaleroyl chloride (or isovaleric acid)
-
Byproducts from side reactions
-
Residual base (e.g., pyridine, triethylamine)
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that dissolves the crude this compound well at elevated temperatures but poorly at lower temperatures. Ethanol (B145695) is a commonly used solvent for the recrystallization of cholesteryl esters.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with gentle swirling to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
A mixed-solvent system is employed when a single solvent does not provide the desired solubility characteristics. A common combination for cholesteryl esters is an ethanol-water mixture.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Inducing Crystallization: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture (in the same proportion as the final recrystallization mixture).
-
Drying: Dry the purified this compound crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Characterization of Cholesteryl Isovalerate Using Differential Scanning Calorimetry (DSC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. This application note provides a detailed protocol for the characterization of cholesteryl isovalerate, a cholesterol ester of significant interest in various research and development fields, including pharmaceuticals and material science. The thermal behavior, including phase transitions such as melting and liquid crystalline transitions, is critical for understanding the material's stability, polymorphism, and potential applications. This document outlines the experimental procedure for DSC analysis, data interpretation, and presents the expected thermal profile of this compound.
Introduction
Cholesteryl esters are a class of lipids that play a crucial role in the transport and storage of cholesterol in the body. Their unique thermal properties, often exhibiting liquid crystalline phases between the solid and isotropic liquid states, make them fascinating subjects for material science and relevant to understanding biological processes. This compound, an ester of cholesterol and isovaleric acid, is of particular interest due to its potential applications in drug delivery systems, liquid crystal displays, and as a model system for studying lipid behavior.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique allows for the precise determination of transition temperatures and the enthalpy (heat) changes associated with these transitions. Such data is invaluable for characterizing the physical state, purity, and stability of materials like this compound.
Experimental Protocols
This section provides a detailed methodology for the DSC analysis of this compound.
Materials and Equipment
-
Sample: this compound (high purity)
-
DSC Instrument: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo, PerkinElmer) equipped with a cooling system.
-
Sample Pans: Aluminum or other inert pans and lids.
-
Crimper: For sealing the DSC pans.
-
Microbalance: For accurate weighing of the sample.
-
Inert Gas: Nitrogen or Argon (high purity) for purging the DSC cell.
Sample Preparation
-
Accurately weigh 3-5 mg of this compound into a clean DSC pan using a microbalance.
-
Ensure the sample is evenly distributed at the bottom of the pan to ensure uniform heat transfer.
-
Hermetically seal the pan with a lid using a crimper. This prevents any loss of sample due to sublimation or decomposition.
-
Prepare an empty, sealed DSC pan to be used as a reference.
DSC Instrument Setup and Calibration
-
Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium, zinc) across the temperature range of interest.
-
Place the prepared sample pan in the sample holder and the empty reference pan in the reference holder of the DSC cell.
-
Set the purge gas (e.g., nitrogen) flow rate to a constant value (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
Thermal Program
A typical DSC experiment for a cholesteryl ester involves a heat-cool-heat cycle to erase the sample's prior thermal history and observe its intrinsic thermal behavior.
-
Equilibration: Equilibrate the sample at a starting temperature well below the expected first transition (e.g., 25°C) for 5 minutes.
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected clearing point (isotropic liquid state), for instance, to 120°C.
-
Isothermal Hold: Hold the sample at the upper temperature for 5 minutes to ensure complete melting and erasure of crystalline memory.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (25°C).
-
Second Heating Scan: Reheat the sample at the same controlled rate as the first heating scan (10°C/min) to the upper temperature limit. The data from this second heating scan is typically used for analysis as it represents the thermal behavior of the sample after a controlled thermal history.
Data Analysis and Expected Results
The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) are typically shown as peaks pointing upwards, while exothermic events (e.g., crystallization) are shown as peaks pointing downwards.
-
Transition Temperatures: The onset temperature, peak temperature, and end-set temperature of transitions are determined from the thermogram. The peak temperature is commonly reported as the transition temperature.
-
Enthalpy of Transition (ΔH): The area under a transition peak is integrated to determine the enthalpy change associated with that transition. This value provides information on the energy required for the phase change.
For this compound, one can expect to observe transitions corresponding to:
-
Crystal to Liquid Crystal Transition: The transition from the solid crystalline state to a mesophase (e.g., smectic or cholesteric).
-
Liquid Crystal to Isotropic Liquid Transition: The transition from the liquid crystalline state to the clear, isotropic liquid state (clearing point).
Initial literature searches did not yield specific quantitative DSC data for this compound. The following table is a template based on typical values for similar short-chain cholesteryl esters and should be populated with experimental data.
Table 1: Thermal Properties of this compound (Template for Experimental Data)
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Heating Scan | |||
| Crystal → Liquid Crystal | Data to be filled | Data to be filled | Data to be filled |
| Liquid Crystal → Isotropic Liquid | Data to be filled | Data to be filled | Data to be filled |
| Cooling Scan | |||
| Isotropic Liquid → Liquid Crystal | Data to be filled | Data to be filled | Data to be filled |
| Liquid Crystal → Crystal | Data to be filled | Data to be filled | Data to be filled |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental and data analysis processes.
Caption: Experimental workflow for DSC analysis of this compound.
Caption: Phase transition pathway of a thermotropic liquid crystal.
Conclusion
Differential Scanning Calorimetry is an essential technique for the thermal characterization of this compound. The protocols outlined in this application note provide a robust framework for obtaining high-quality, reproducible data on the phase transitions and associated enthalpy changes of this material. This information is fundamental for researchers and professionals in drug development and material science, enabling a deeper understanding of the material's physical properties and behavior, which is critical for its potential applications. Further studies could involve varying the heating and cooling rates to investigate kinetic effects on the phase transitions.
Application Notes & Protocols: Polarized Optical Microscopy of Cholesteryl Isovalerate Textures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl isovalerate is a cholesterol ester that, like many other cholesterol derivatives, exhibits thermotropic liquid crystalline behavior. Specifically, it forms a cholesteric liquid crystal phase within a defined temperature range. Polarized Optical Microscopy (POM) is a powerful and accessible technique for characterizing the unique optical textures of this cholesteric phase. These textures arise from the material's birefringence and the helical arrangement of its molecules. By observing these textures, researchers can identify the liquid crystal phase, determine phase transition temperatures, and gain insights into the material's molecular organization. This information is valuable in materials science for the development of new optical materials and in pharmaceutical sciences for understanding the physical state of drug delivery systems.
Quantitative Data
The thermal behavior of this compound is characterized by two primary phase transitions: the melting from a solid crystal to a cholesteric liquid crystal and the clearing from the cholesteric phase to an isotropic liquid.
| Phase Transition | Temperature (°C) |
| Melting Point (Solid to Cholesteric) | 95.2 |
| Clearing Point (Cholesteric to Isotropic) | 102.2 |
Experimental Protocols
This section provides detailed methodologies for the preparation and observation of this compound textures using a polarized optical microscope.
Materials and Equipment
-
This compound
-
Polarized Optical Microscope (POM) with a temperature-controlled stage (hot stage)
-
Microscope slides
-
Coverslips
-
Spatula
-
Hot plate or oven
Sample Preparation Protocol
-
Cleaning: Thoroughly clean microscope slides and coverslips with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove any dust, grease, or other residues that could interfere with the formation of the liquid crystal textures. Dry the slides and coverslips completely.
-
Sample Deposition: Place a small amount (a few milligrams) of crystalline this compound onto the center of a clean microscope slide.
-
Melting: Place the slide on a pre-heated hot plate or in an oven set to a temperature slightly above the clearing point of this compound (approximately 105 °C). Observe the sample until it melts into a clear, isotropic liquid.
-
Covering: Carefully place a clean coverslip over the molten droplet. The liquid will spread to form a thin film between the slide and the coverslip due to capillary action. Avoid trapping air bubbles.
-
Cooling and Observation: Transfer the prepared slide to the hot stage of the polarized optical microscope, which should also be pre-heated to the isotropic phase temperature.
Polarized Optical Microscopy Protocol
-
Microscope Setup:
-
Turn on the light source of the POM.
-
Set the microscope to transmission mode.
-
Cross the polarizer and analyzer to achieve a dark field of view.
-
Select an appropriate objective lens (e.g., 10x or 20x) for initial observation.
-
-
Observation of Phase Transitions and Textures:
-
Isotropic to Cholesteric Transition: Slowly cool the sample on the hot stage from the isotropic liquid phase (above 102.2 °C) at a controlled rate (e.g., 1-2 °C per minute). As the temperature drops below the clearing point, the cholesteric phase will begin to nucleate and grow. This is often observed as the appearance of birefringent "spherulites" or "batonnets" from the isotropic liquid.
-
Cholesteric Phase Textures: Upon further cooling within the cholesteric phase (between 102.2 °C and 95.2 °C), characteristic textures will develop. The two most common textures observed for cholesteric liquid crystals are:
-
Focal Conic Texture: This texture appears as a collection of domains with hyperbola and ellipse disclinations. It is a very common and stable texture for cholesteric phases.
-
Fingerprint Texture: This texture is characterized by a series of parallel, equally spaced lines. This pattern arises when the helical axis of the cholesteric structure is parallel to the plane of the slide.
-
-
Cholesteric to Solid Transition: As the sample is cooled below its melting point (95.2 °C), it will crystallize into a solid phase. This transition is marked by the loss of the fluid, dynamic textures of the liquid crystal phase and the formation of a more static, crystalline structure.
-
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes and relationships in the polarized optical microscopy of this compound.
Application Notes and Protocols for the Preparation of Thermochromic Films with Cholesteryl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Thermochromic liquid crystals (TLCs), particularly those based on cholesteryl esters, exhibit a fascinating property of changing color in response to temperature variations. This phenomenon arises from the unique molecular arrangement of the cholesteric (or chiral nematic) liquid crystal phase. In this phase, the rod-like molecules are arranged in layers, with the average molecular orientation in each layer slightly twisted relative to the adjacent layers. This helical structure selectively reflects light of a specific wavelength. As the temperature changes, the pitch of this helix changes, resulting in a shift in the reflected wavelength and, consequently, a change in the observed color.[1][2][3]
Cholesteryl isovalerate, a derivative of cholesterol, is expected to exhibit liquid crystalline properties and can be a valuable component in formulating thermochromic mixtures. By blending this compound with other cholesteryl esters, it is possible to create films that display a spectrum of colors over a desired temperature range. These films have diverse applications, including temperature sensing, medical diagnostics, and smart materials.
Principle of Operation: The Cholesteric Liquid Crystal Phase
The thermochromic effect in cholesteryl ester films is a result of the temperature-dependent pitch of the helical structure in the cholesteric phase.
-
At low temperatures , the material is in a solid crystalline or smectic phase and appears opaque or colorless.
-
Upon heating , it transitions into the cholesteric liquid crystal phase. At the lower end of this phase, the helical pitch is long, reflecting longer wavelengths of light (red).
-
As the temperature increases further , the helical pitch shortens, causing the reflected light to shift to shorter wavelengths, progressing through the colors of the visible spectrum (orange, yellow, green, blue, and violet).
-
At a sufficiently high temperature , the material transitions into an isotropic liquid phase, becoming transparent and losing its color-changing properties.[2][4]
This entire process is reversible, allowing the film to act as a reusable temperature indicator. The specific temperature range over which these color changes occur is known as the "color play" range.
Experimental Protocols
Preparation of a Thermochromic Cholesteryl Ester Mixture
The temperature range and color play of a thermochromic film can be tuned by mixing different cholesteryl esters. While specific ratios for this compound need to be determined experimentally, a general starting point is to create binary or ternary mixtures with other common cholesteryl esters.
Materials:
-
This compound
-
Other Cholesteryl Esters (e.g., Cholesteryl Benzoate, Cholesteryl Pelargonate, Cholesteryl Oleyl Carbonate)
-
Glass vials
-
Heating source (hot plate, heat gun, or oven)
-
Spatula
Protocol:
-
Weigh the desired amounts of this compound and other cholesteryl esters and place them in a clean, dry glass vial. The ratios of the components will determine the thermochromic properties of the final mixture.
-
Heat the vial gently to melt the cholesteryl esters. A typical temperature range for melting is 80-100°C.[1][2]
-
Once all components are in a molten, isotropic state (a clear liquid), mix thoroughly to ensure a homogenous solution. This can be achieved by gentle swirling or stirring with a clean spatula.
-
Allow the mixture to cool to room temperature. As it cools, it will pass through the cholesteric phase, and you should observe the characteristic color changes.
-
The prepared mixture can be stored in a sealed container for future use. The sample may need to be remelted to ensure homogeneity before creating a film.[5]
Fabrication of a Thermochromic Film by Solvent Casting
For many applications, the thermochromic liquid crystal mixture needs to be cast into a thin film. This can be achieved by dissolving the mixture in a suitable organic solvent along with a binder resin.
Materials:
-
Prepared Cholesteryl Ester Mixture
-
Organic Solvent (e.g., Toluene, Chloroform, Dichloromethane)
-
Polymer Resin (e.g., Polystyrene, Polyvinylpyrrolidone)
-
Substrate (e.g., black plastic sheet, glass slide)
-
Doctor blade or wire-wound applicator
-
Fume hood
Protocol:
-
In a fume hood, dissolve the prepared cholesteryl ester mixture and the polymer resin in the chosen organic solvent. The ratio of the liquid crystal mixture to the resin and the total solids concentration will affect the film's thickness and performance.
-
Mix the solution until both the cholesteryl ester mixture and the resin are fully dissolved.
-
Place the substrate on a level surface.
-
Apply a line of the solution along one edge of the substrate.
-
Use a doctor blade or a wire-wound applicator to draw down the solution across the substrate, creating a uniform wet film.
-
Allow the solvent to evaporate in the fume hood. This will leave a solid, thermochromic film on the substrate.
-
For optimal color visualization, a black background is recommended as it absorbs any transmitted light, making the reflected colors more vivid.
Data Presentation
The following table presents illustrative quantitative data for thermochromic mixtures of common cholesteryl esters. Note: These formulations do not include this compound and are provided as examples to guide experimental design. The thermochromic properties of mixtures containing this compound will need to be determined empirically.
| Formulation ID | Cholesteryl Benzoate (wt%) | Cholesteryl Pelargonate (wt%) | Cholesteryl Oleyl Carbonate (wt%) | Approximate Color Play Range (°C) |
| LC-1 | 25 | 45 | 30 | 23 - 26 |
| LC-2 | 30 | 40 | 30 | 25 - 30 |
| LC-3 | 35 | 35 | 30 | 34 - 40 |
Data adapted from formulations used in thermochromic studies.[2]
Mandatory Visualizations
Workflow for Preparation of Thermochromic Films
The following diagram illustrates the general workflow for preparing thermochromic films from cholesteryl esters.
Caption: Workflow for preparing thermochromic films.
Principle of Thermochromic Effect
This diagram illustrates the relationship between temperature, helical pitch, and the observed color in a cholesteric liquid crystal.
Caption: Relationship between temperature and color.
Characterization of Thermochromic Films
To accurately determine the properties of the prepared thermochromic films, the following characterization techniques are recommended:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures of the cholesteryl ester mixture. The transition from the smectic/crystalline phase to the cholesteric phase and from the cholesteric phase to the isotropic liquid phase can be identified.
-
Polarized Light Microscopy (PLM): To visually observe the liquid crystal textures and the color changes as a function of temperature. A hot stage can be used to control the temperature of the sample during observation.
-
UV-Vis Spectroscopy: To quantitatively measure the reflectance spectrum of the film at different temperatures. This allows for the precise determination of the wavelength of maximum reflection and the bandwidth of the color play region.
Conclusion
The preparation of thermochromic films using this compound holds promise for the development of novel temperature-sensitive materials. While direct formulations are not yet established in the literature, the protocols and principles outlined in this document provide a solid foundation for researchers to begin their investigations. Through systematic experimentation with different mixture compositions and film fabrication parameters, it will be possible to unlock the full potential of this compound in the field of thermochromic technologies.
References
- 1. Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains [mdpi.com]
- 5. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
Application of Cholesteryl Isovalerate in Temperature Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl isovalerate is a cholesterol ester that, like other cholesteric liquid crystals, exhibits thermochromism – the property of changing color in response to temperature changes. This phenomenon arises from the unique molecular arrangement of cholesteric liquid crystals. In the cholesteric phase, the elongated molecules are arranged in layers, with the molecular orientation in each layer slightly twisted relative to the adjacent layers. This creates a helical structure with a specific pitch length. The pitch of this helical structure is highly sensitive to temperature. As the temperature changes, the pitch length of the helical structure changes, which in turn alters the wavelength of light that is selectively reflected. This change in reflected light is observed as a change in color.
The thermochromic properties of this compound make it a valuable component in the formulation of temperature-sensitive films and coatings. While pure this compound has a specific temperature range for its liquid crystal phase, it is most effective when used in mixtures with other cholesteryl esters. By carefully selecting the components and their ratios, temperature sensors can be designed to operate over a wide range of temperatures with varying sensitivities. These sensors are utilized in various applications, including medical diagnostics, electronics, and quality control in drug development and manufacturing processes where precise temperature monitoring is critical.
Principle of Operation
The temperature-sensing capability of a this compound-based sensor is fundamentally linked to the temperature-dependent pitch of its cholesteric liquid crystal phase.
-
Low Temperature (Solid Crystalline State): At low temperatures, the material is in a solid crystalline state and is typically opaque or translucent.
-
Heating to the Cholesteric Phase: As the temperature rises to the solid-to-liquid crystal transition point, the material enters the cholesteric (chiral nematic) phase. In this phase, it becomes transparent and exhibits its characteristic thermochromic properties.
-
Color Play with Temperature: Within the cholesteric phase, an increase in temperature causes the helical pitch to decrease. This results in the reflection of shorter wavelengths of light. Consequently, as the temperature increases, the observed color will shift from red (longer wavelength) to green, and then to blue (shorter wavelength).
-
High Temperature (Isotropic Liquid State): Upon further heating, the material reaches its clearing point, the temperature at which it transitions from the liquid crystal phase to an isotropic liquid state. In this state, the helical structure is lost, and the material becomes transparent and colorless.
This color change is reversible, allowing for the continuous monitoring of temperature.
Quantitative Data
The thermochromic behavior of a temperature sensor is determined by the properties of the individual liquid crystals and their proportions in the mixture. The following table summarizes the key physical properties of this compound and other common cholesteryl esters used in thermochromic formulations.
| Compound Name | Abbreviation | Molecular Formula | Solid to Liquid Crystal Transition (°C) | Liquid Crystal to Isotropic Liquid (Clearing Point) (°C) |
| This compound | CIV | C₃₂H₅₄O₂ | 93 | 101.5 |
| Cholesteryl Oleyl Carbonate | COC | C₄₆H₈₀O₃ | ~18-20 | ~38-40 |
| Cholesteryl Pelargonate | CP | C₃₆H₆₂O₂ | ~78-80 | ~90-92 |
| Cholesteryl Benzoate | CB | C₃₄H₅₀O₂ | ~145-148 | ~178-180 |
Note: The transition temperatures can vary slightly depending on the purity of the material.
Experimental Protocols
Protocol 1: Preparation of a Thermochromic Liquid Crystal Mixture
This protocol describes the preparation of a representative thermochromic liquid crystal mixture containing this compound. The ratios provided are a starting point, and researchers should empirically optimize the composition to achieve the desired temperature range and color play.
Materials:
-
This compound (CIV)
-
Cholesteryl Oleyl Carbonate (COC)
-
Cholesteryl Pelargonate (CP)
-
Small glass vials with caps
-
Spatula
-
Hot plate or heating block with precise temperature control
-
Balance (accurate to 0.001 g)
Procedure:
-
Weighing the Components: Based on the desired temperature range, weigh the individual cholesteryl esters. For a mixture sensitive around body temperature, a starting composition could be:
-
Cholesteryl Oleyl Carbonate (COC): 60% by weight
-
Cholesteryl Pelargonate (CP): 25% by weight
-
This compound (CIV): 15% by weight
-
-
Mixing: Transfer the weighed components into a clean, dry glass vial.
-
Melting and Homogenization: a. Place the vial on a hot plate or in a heating block set to a temperature above the clearing point of all components (e.g., 110°C). b. Gently swirl the vial as the esters melt to ensure a homogeneous mixture. The mixture should become a clear, isotropic liquid. c. Maintain the temperature for approximately 10-15 minutes to ensure complete mixing.
-
Cooling and Storage: a. Remove the vial from the heat source and allow it to cool to room temperature. The mixture will become viscous and may appear opaque or exhibit some color as it passes through its liquid crystal phase. b. Cap the vial tightly and store it in a dark, cool place.
Protocol 2: Fabrication of a Temperature-Sensing Film
This protocol outlines the steps to create a thin film of the thermochromic liquid crystal mixture for temperature sensing applications.
Materials:
-
Prepared thermochromic liquid crystal mixture
-
Black, non-porous substrate (e.g., black-painted plastic sheet, black cardstock)
-
Applicator (e.g., a small brush, a doctor blade, or a spatula)
-
Heat gun or oven
-
Transparent protective film (optional, for encapsulation)
Procedure:
-
Re-melting the Mixture: Gently heat the vial containing the prepared liquid crystal mixture until it becomes a clear, isotropic liquid.
-
Application to Substrate: a. Apply a small amount of the molten liquid crystal mixture onto the black substrate. b. Quickly and evenly spread the mixture into a thin layer using the chosen applicator. A thinner layer generally provides a faster response time. The black background is crucial for observing the reflected colors clearly.
-
Cooling and Solidification: Allow the film to cool to room temperature. As it cools, it will pass through its thermochromic range, and you should observe the color changes.
-
Encapsulation (Optional): To protect the liquid crystal film from atmospheric contaminants and mechanical damage, a transparent protective film can be carefully applied over the surface.
-
Calibration: a. Place the prepared temperature-sensing film on a surface with a controllable temperature (e.g., a calibrated hot plate or a Peltier device). b. Place a calibrated thermometer or thermocouple adjacent to the film. c. Slowly increase the temperature and record the color of the film at different temperature points. It is advisable to take high-quality photographs at each temperature point for later analysis. d. Create a color-temperature calibration chart for the specific formulation.
Visualizations
Caption: Workflow for fabricating and characterizing a this compound-based temperature sensor.
Caption: Relationship between temperature, helical pitch, and observed color in a cholesteric liquid crystal.
Application Notes and Protocols: Cholesteryl Isovalerate as a Chiral Dopant in Nematic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl isovalerate, a cholesterol ester, serves as a chiral dopant when introduced into an achiral nematic liquid crystal host. This process induces a chiral nematic (cholesteric) liquid crystal phase, characterized by a helical superstructure. The handedness and pitch of this helix are crucial properties that can be tailored for various applications, including temperature sensors, optical filters, and drug delivery systems. The helical structure is sensitive to external stimuli such as temperature and electric fields, leading to changes in the selective reflection of light, often observed as a change in color.
Data Presentation
The ability of a chiral dopant to induce a helical structure in a nematic host is quantified by its Helical Twisting Power (HTP). The HTP is a measure of the helical twist induced by a given concentration of the chiral dopant and is defined by the equation:
HTP = 1 / (p * c)
where:
-
p is the helical pitch (in µm)
-
c is the concentration of the chiral dopant (as a weight fraction or mole fraction)
The helical pitch is the distance over which the liquid crystal director rotates by 360°.
While the precise HTP of this compound in a specific nematic host is not documented in the available literature, the following table provides illustrative HTP values for other chiral dopants to demonstrate the typical range of this parameter.
| Chiral Dopant | Nematic Host | HTP (µm⁻¹) | Handedness of Helix |
| (Illustrative) | |||
| L-isosorbide derivative | Not Specified | -48 | Left |
| R-isosorbide derivative | Not Specified | +63 | Right |
| Planar chiral azobenzenophane derivatives | Not Specified | >80 | Dependent on configuration |
Note: The sign of the HTP value indicates the handedness of the induced helical structure (positive for right-handed, negative for left-handed). The HTP is dependent on the specific chiral dopant, the nematic host, and the temperature.
The concentration of the chiral dopant directly influences the helical pitch of the resulting chiral nematic liquid crystal. The relationship is inversely proportional, as shown in the equation above. The following table illustrates this relationship with hypothetical data for a cholesteryl ester in a generic nematic host.
| Concentration of Cholesteryl Ester (wt%) | Resulting Helical Pitch (µm) |
| (Illustrative) | |
| 1 | 10 |
| 2 | 5 |
| 5 | 2 |
| 10 | 1 |
The phase transition temperatures of the liquid crystal mixture are also affected by the addition of a chiral dopant. These transitions are typically characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). While specific transition temperatures for mixtures containing this compound are not available, the following table provides an example of phase transitions for a mixture of cholesteryl esters.
| Mixture Composition | Transition | Temperature (°C) |
| (Illustrative) | ||
| Cholesteryl Oleyl Carbonate (65%) | Solid to Cholesteric | 18 |
| Cholesteryl Pelargonate (25%) | Cholesteric to Isotropic | 32 |
| Cholesteryl Benzoate (10%) |
Experimental Protocols
Protocol 1: Preparation of a Chiral Nematic Liquid Crystal Mixture
This protocol describes the preparation of a chiral nematic liquid crystal by doping a nematic host with this compound.
Materials:
-
Nematic liquid crystal host (e.g., 5CB, MBBA)
-
This compound
-
Glass vials
-
Hot plate or heating block
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amounts of the nematic liquid crystal host and this compound using an analytical balance. The concentration of the chiral dopant will determine the helical pitch of the final mixture.
-
Mixing: Transfer the weighed components into a clean glass vial.
-
Heating and Homogenization: Place the vial on a hot plate or in a heating block set to a temperature above the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) of the nematic host.
-
Agitation: Once the mixture is in the isotropic liquid state, gently agitate it using a vortex mixer to ensure a homogeneous distribution of the this compound within the nematic host.
-
Cooling: Slowly cool the mixture to room temperature. The mixture will transition into the chiral nematic (cholesteric) phase.
-
Storage: Store the prepared mixture in a sealed, airtight container to prevent contamination.
Protocol 2: Characterization of the Chiral Nematic Phase
This protocol outlines the key techniques used to characterize the prepared chiral nematic liquid crystal.
1. Polarized Optical Microscopy (POM):
-
Purpose: To observe the texture of the liquid crystal phase and determine the helical pitch.
-
Procedure:
-
Prepare a thin sample of the liquid crystal mixture between a glass slide and a coverslip.
-
Place the sample on the stage of a polarizing microscope.
-
Observe the sample through crossed polarizers. Chiral nematic liquid crystals typically exhibit a "fingerprint" texture, where the dark and bright lines correspond to regions where the director is aligned parallel and perpendicular to the polarizer, respectively.
-
The distance between two consecutive bright or dark lines is equal to half the helical pitch (p/2). Measure this distance using a calibrated eyepiece reticle or image analysis software to determine the helical pitch.
-
2. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the phase transition temperatures of the liquid crystal mixture.
-
Procedure:
-
Accurately weigh a small amount (typically 5-10 mg) of the liquid crystal mixture into a DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) and then cool it at the same rate.
-
The resulting thermogram will show peaks corresponding to the enthalpy changes at the phase transitions (e.g., solid to cholesteric, cholesteric to isotropic).
-
3. Spectrophotometry:
-
Purpose: To measure the selective reflection wavelength of the chiral nematic liquid crystal.
-
Procedure:
-
Prepare a thin, well-aligned sample of the liquid crystal mixture in a cell with a known thickness.
-
Place the cell in a spectrophotometer.
-
Measure the transmission or reflection spectrum of the sample.
-
The chiral nematic phase will selectively reflect light of a specific wavelength (λ₀), which is related to the helical pitch (p) and the average refractive index (n) of the material by the Bragg-like condition: λ₀ = n * p .
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of a chiral nematic liquid crystal.
Caption: Logical relationship between a chiral dopant and a nematic host in forming a chiral nematic liquid crystal.
Crafting Thermochromic Liquid Crystal Mixtures with Cholesteryl Isovalerate for Targeted Temperature Sensing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters are a fascinating class of molecules known for their ability to form liquid crystal phases that exhibit thermochromism—a reversible change in color with temperature. This property makes them invaluable for a wide range of applications, from temperature sensors and medical diagnostics to smart materials and drug delivery systems. Cholesteryl isovalerate, in particular, is a key component in formulating such mixtures due to its specific phase transition temperatures.
This document provides detailed application notes and experimental protocols for creating this compound liquid crystal mixtures that display distinct colors at specific temperature ranges. By carefully blending this compound with other cholesteryl esters, researchers can precisely tune the thermochromic response of the resulting material to suit their specific needs.
The underlying principle of this technology lies in the unique molecular arrangement of cholesteric liquid crystals. The molecules are arranged in layers, with the molecular orientation in each layer slightly twisted relative to the layers above and below. This helical structure selectively reflects light of a specific wavelength. As the temperature changes, the pitch of this helix changes, resulting in a shift in the wavelength of reflected light and, consequently, a change in the observed color.
Materials and Equipment
2.1 Materials:
-
This compound
-
Cholesteryl Oleyl Carbonate
-
Cholesteryl Pelargonate (also known as Cholesteryl Nonanoate)
-
Cholesteryl Benzoate (B1203000)
-
Small glass vials with caps
-
Black, non-reflective backing material (e.g., black plastic sheet)
-
Clear plastic film or microscope slides and coverslips
2.2 Equipment:
-
Analytical balance (accurate to at least 0.01 g)
-
Heat gun or a controlled temperature oven/hot plate
-
Thermometer or thermocouple
-
Polarizing optical microscope (optional, for detailed phase transition analysis)
-
Spatulas and weighing paper
Data Presentation: Tuning the Temperature Range
For example, cholesteryl oleyl carbonate has a low melting point, which can be used to lower the overall transition temperature of a mixture. Conversely, cholesteryl benzoate has a higher melting point and can be used to raise it. The ratio of these components is critical in defining the final thermochromic properties.
Table 1: Thermochromic Temperature Ranges for Cholesteryl Ester Mixtures
The following data is for mixtures of cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate and can be used as a guide for formulating mixtures with this compound. It is anticipated that substituting or adding this compound to these formulations will shift the temperature ranges, requiring experimental validation.
| Mixture Composition (by weight) | Thermochromic Temperature Range (°C) |
| Cholesteryl Oleyl Carbonate | Cholesteryl Pelargonate |
| 65% | 25% |
| 70% | 10% |
| 45% | 45% |
| 43% | 47% |
| 44% | 46% |
| 42% | 48% |
| 40% | 50% |
| 38% | 52% |
| 36% | 54% |
| 34% | 56% |
| 32% | 58% |
| 30% | 60% |
Data adapted from the University of Wisconsin's MRSEC Education Group.[1]
Experimental Protocols
4.1 Protocol for Preparing Cholesteryl Ester Liquid Crystal Mixtures
This protocol outlines the steps to prepare a thermochromic liquid crystal mixture.
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Weighing the Components: Accurately weigh the desired amounts of this compound and other selected cholesteryl esters using an analytical balance. Place each component in a clean, dry glass vial.
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Melting and Mixing:
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Place the vial containing the solid cholesteryl esters in an oven or on a hot plate set to a temperature above the melting point of all components. A heat gun can also be used for small quantities.[1]
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Heat the mixture until all components have melted into a clear, isotropic liquid.
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Gently swirl the vial to ensure the mixture is homogeneous.
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-
Cooling and Observation:
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Allow the vial to cool slowly to room temperature.
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As the mixture cools, it will pass through the cholesteric liquid crystal phase and exhibit a play of colors.
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The specific colors and the temperatures at which they appear depend on the composition of the mixture.
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4.2 Protocol for Characterizing the Thermochromic Properties
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Sample Preparation:
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While the mixture is in its liquid state, place a small drop onto a black, non-reflective backing material.
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Place a clear plastic film or a microscope coverslip over the drop to create a thin, uniform layer.
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-
Temperature-Dependent Color Observation:
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Gently heat the prepared sample from below using a controlled heat source.
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Place a thermometer or thermocouple in contact with the backing material near the liquid crystal sample to monitor the temperature accurately.
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Record the color of the liquid crystal at different temperatures as it is heated and cooled. The typical color progression upon cooling is from blue (higher temperature) to green, then to red/brown (lower temperature) before solidifying.
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Visualizing the Workflow and Principles
5.1 Experimental Workflow
The following diagram illustrates the general workflow for creating and characterizing cholesteryl ester liquid crystal mixtures.
References
Application Notes and Protocols for Non-Destructive Thermal Mapping Using Cholesteryl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of cholesteryl isovalerate, a thermochromic liquid crystal (TLC), for non-destructive thermal mapping. This technique offers a visual and quantitative method for mapping temperature distributions across surfaces, which is invaluable in various research and development fields, including electronics, materials science, and drug delivery systems.
Principle of Operation
This compound, like other cholesteric liquid crystals, exhibits thermochromism. This property is characterized by a change in color in response to temperature variations. The rod-shaped molecules of this compound arrange themselves in a helical structure. The pitch of this helix is temperature-dependent. As the temperature changes, the pitch of the helix changes, which in turn alters the wavelength of light that is selectively reflected. This change in reflected light is observed as a change in color. Typically, as the temperature increases, the reflected color shifts from red to blue through the visible spectrum.
Troubleshooting & Optimization
Optimizing the yield and purity of cholesteryl isovalerate synthesis
Welcome to the technical support center for the synthesis of cholesteryl isovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of cholesterol with isovaleric acid or a more reactive derivative like isovaleryl chloride. Common methods include:
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Fischer-Speier Esterification: Reacting cholesterol with isovaleric acid in the presence of a strong acid catalyst (e.g., sulfuric acid). This method is straightforward but can sometimes lead to side reactions due to the harsh acidic conditions.
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Acyl Chloride Method: Using isovaleryl chloride in the presence of a base (e.g., pyridine) to react with cholesterol. This method is generally faster and occurs under milder conditions than Fischer-Speier esterification.
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Carbodiimide-Mediated Coupling: Employing a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between cholesterol and isovaleric acid.[1][2] This method is known for its mild reaction conditions and is often preferred to avoid acid-catalyzed side reactions.[1]
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield of this compound is highly dependent on the chosen synthetic method, reaction conditions, and purification procedure. While specific yields for this compound are not extensively reported in the literature, yields for similar cholesteryl esters synthesized using methods like DCC/DMAP coupling can be as high as 90%.[1] Optimization of reaction parameters is crucial to achieving high yields.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), will show the separation of the starting materials (cholesterol and isovaleric acid/isovaleryl chloride) from the product (this compound). The product, being more non-polar, will have a higher Rf value than the more polar cholesterol. Staining with an appropriate reagent, like iodine vapor or a phosphomolybdic acid solution followed by heating, will visualize the spots.
Q4: What are the best methods for purifying crude this compound?
A4: Purification of this compound typically involves two main steps:
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Column Chromatography: This is used to separate the desired ester from unreacted cholesterol, isovaleric acid, and any side products. A silica (B1680970) gel column with a gradient of ethyl acetate in hexane is commonly used for elution.
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Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., acetone (B3395972) or ethanol/water) can be performed to obtain a highly pure, crystalline product.[3]
Q5: How can I confirm the identity and purity of the final product?
A5: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are powerful tools for structural elucidation and purity assessment. The spectra will show characteristic peaks for the cholesterol backbone and the isovalerate moiety.
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Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient reaction conditions: Incorrect temperature, reaction time, or stoichiometry. 2. Poor quality of reagents: Degradation of cholesterol, isovaleric acid/isovaleryl chloride, or coupling agents. 3. Presence of water: Water can hydrolyze the acyl chloride or deactivate the coupling agents. | 1. Optimize reaction conditions: Systematically vary temperature, reaction time, and molar ratios of reactants. For DCC/DMAP coupling, ensure an anhydrous environment. 2. Use fresh or purified reagents: Check the purity of starting materials before use. 3. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Unreacted Cholesterol | 1. Incomplete reaction: Insufficient reaction time or inadequate amount of the acylating agent. 2. Steric hindrance: The hydroxyl group of cholesterol is sterically hindered, which can slow down the reaction. | 1. Increase reaction time or temperature: Monitor the reaction by TLC until all cholesterol is consumed. 2. Use a slight excess of the acylating agent: A 1.1 to 1.5 molar excess of isovaleryl chloride or isovaleric acid can drive the reaction to completion. |
| Formation of Side Products | 1. Dehydration of cholesterol: Under harsh acidic conditions, cholesterol can undergo dehydration to form cholestadiene. 2. Formation of N-acylurea: When using DCC, the activated carboxylic acid can rearrange to form a stable N-acylurea byproduct, which is difficult to remove. | 1. Use milder reaction conditions: Employ the DCC/DMAP or acyl chloride with pyridine (B92270) method instead of strong acid catalysis. 2. Optimize DCC/DMAP reaction: Add the DCC slowly to the reaction mixture and maintain a low temperature to minimize N-acylurea formation. This byproduct can often be removed by filtration as it is typically insoluble. |
| Difficulty in Purifying the Product | 1. Co-elution during column chromatography: The product and impurities may have similar polarities. 2. Oiling out during recrystallization: The product may not crystallize properly from the chosen solvent. | 1. Optimize chromatography conditions: Use a shallower solvent gradient or a different solvent system. 2. Screen for a suitable recrystallization solvent: Test a variety of solvents or solvent mixtures to find one that provides good quality crystals. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
Method 1: Synthesis of this compound using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)
This protocol is adapted from the synthesis of other cholesteryl esters using DCC/DMAP.[1]
Materials:
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Cholesterol (1.0 eq)
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Isovaleric acid (1.2 eq)
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N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq)
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Anhydrous Dichloromethane (DCM)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
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Acetone or Ethanol for recrystallization
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve cholesterol (1.0 eq), isovaleric acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
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Addition of DCC: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
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Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the precipitate with a small amount of cold DCM.
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Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4.
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Purification:
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Column Chromatography: Concentrate the dried organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
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Recrystallization: Combine the fractions containing the pure product and evaporate the solvent. Recrystallize the resulting solid from a suitable solvent such as acetone to yield pure this compound.
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Visualizations
References
Technical Support Center: Cholesteryl Isovalerate Phase Transition Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phase transitions in cholesteryl isovalerate experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the thermal analysis of this compound, providing potential causes and recommended solutions.
Issue 1: Unexpected Peaks or Broad Transitions in Differential Scanning Calorimetry (DSC)
Question: My DSC thermogram of this compound shows extra peaks that I don't expect, or the transitions are very broad. What could be the cause?
Answer: Unexpected or broad peaks in a DSC thermogram can stem from several sources. Purity of the sample is a primary concern, as impurities can introduce their own thermal events or disrupt the crystallization of the main compound, leading to broadened transitions.[1][2] Additionally, the thermal history of the sample and the DSC measurement parameters, such as heating and cooling rates, can significantly influence the results.[1]
Troubleshooting Steps:
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Verify Sample Purity:
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Consider recrystallizing the this compound sample. n-pentyl alcohol has been shown to be effective for purifying cholesteryl esters.[1]
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Analyze the sample using a secondary technique like chromatography to identify and quantify any impurities.
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Optimize DSC Parameters:
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Perform multiple heating and cooling cycles. The first heating scan can sometimes show artifacts due to the sample's initial state and its settling in the DSC pan. Subsequent cycles often yield more reproducible results.
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Vary the heating and cooling rates. Slower rates (e.g., 2.5-5.0 °C/min) can provide better resolution of closely spaced thermal events.[1]
-
-
Check for Polymorphism:
-
Cholesteryl esters are known to exhibit polymorphism, meaning they can exist in different crystalline forms with distinct melting points.[3] The presence of multiple crystalline forms can result in multiple melting peaks. Controlled cooling and annealing experiments can help in identifying and isolating different polymorphs.
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Issue 2: No Liquid Crystal Phase Observed Upon Cooling
Question: I've heated my this compound sample into the isotropic liquid phase, but upon cooling, I don't observe the expected cholesteric or smectic phases. It goes directly to a crystalline state. Why is this happening?
Answer: This phenomenon is likely due to supercooling, where the sample remains in a liquid state below its freezing point.[1] For cholesteryl esters, the formation of liquid crystal phases (mesophases) upon cooling from the isotropic liquid is a monotropic transition, meaning it is only observed on cooling.[4] If the rate of cooling is too slow, the system may have enough time to nucleate and crystallize directly, bypassing the metastable liquid crystal phase.
Troubleshooting Steps:
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Increase Cooling Rate: A faster cooling rate can often "trap" the material in the liquid crystalline state before it has a chance to crystallize. Experiment with different cooling rates in your DSC.
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Polarized Light Microscopy (PLM) Observation: Observe the sample under a hot-stage polarized light microscope while cooling. PLM is highly sensitive to the birefringence of liquid crystal phases and can help you visually confirm if a mesophase is forming, even if it is for a very short duration.
Frequently Asked Questions (FAQs)
Q1: What are the expected phase transitions for pure this compound?
A1: Pure this compound, like other short-chain cholesteryl esters, is expected to exhibit a melting transition from a crystalline solid to an isotropic liquid upon heating. Upon cooling from the isotropic liquid, it should display monotropic liquid crystal phases, typically a cholesteric (chiral nematic) phase followed by a smectic phase at lower temperatures, before finally crystallizing.[4] The exact transition temperatures can be sensitive to purity and experimental conditions.
Q2: How does the purity of this compound affect its phase transitions?
A2: The purity of the sample is critical. Impurities can broaden transition peaks, lower melting points, and even suppress the formation of certain liquid crystal phases.[1][2] It is highly recommended to use a high-purity sample and to consider purification steps if unexpected thermal behavior is observed.
Q3: Why are my observed transition temperatures different from literature values?
A3: Discrepancies between experimental and literature values can arise from differences in sample purity, calibration of the DSC instrument, and the heating/cooling rates used in the experiment.[1] Always ensure your instrument is properly calibrated using standard reference materials.
Q4: What is the importance of the sample's thermal history?
A4: The thermal history of the sample can significantly impact its phase behavior, particularly for polymorphic substances like cholesteryl esters. The way a sample was previously heated and cooled can influence its crystalline structure and, consequently, its melting behavior. To ensure reproducibility, it is good practice to subject the sample to a controlled thermal cycle (e.g., heating to the isotropic phase, holding for a short period to erase thermal history, and then cooling at a controlled rate) before the measurement cycle.
Data Presentation
Table 1: Representative Phase Transition Data for Short-Chain Cholesteryl Esters
| Compound | Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Cholesteryl Propionate | Crystal -> Cholesteric (Heating) | - | 86.3 | - |
| Cholesteric -> Isotropic (Heating) | - | 90.0 | - | |
| Isotropic -> Cholesteric (Cooling) | - | 80.5 | - | |
| Cholesteryl Acetate | Crystal -> Isotropic (Heating) | 112.5 | 114.2 | 45.3 |
| Isotropic -> Cholesteric (Cooling) | 91.1 | 89.8 | -1.2 | |
| Cholesteric -> Smectic (Cooling) | 65.4 | 64.1 | -0.9 | |
| Smectic -> Crystal (Cooling) | 55.0 | 52.1 | -15.8 |
Data for Cholesteryl Propionate is from a study with a heating/cooling rate of 2.5°C/min.[1] Data for Cholesteryl Acetate is illustrative based on typical values for short-chain esters.
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol for this compound
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Sample Preparation:
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Accurately weigh 2-5 mg of high-purity this compound into a clean aluminum DSC pan.
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Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
-
Instrument Setup:
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Place the sealed sample pan and an empty reference pan into the DSC cell.
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Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.
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-
Thermal Program:
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Heating Scan 1 (Erasing Thermal History): Heat the sample from ambient temperature to a temperature well above the expected isotropic clearing point (e.g., 120°C) at a rate of 10°C/min. Hold at this temperature for 5 minutes to ensure the sample is completely melted and to erase any previous thermal history.
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Cooling Scan: Cool the sample from the isotropic state to a sub-ambient temperature (e.g., 0°C) at a controlled rate (e.g., 5°C/min). This is where the monotropic liquid crystal phases will be observed.
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Heating Scan 2 (Data Collection): Heat the sample from the low temperature back to the isotropic state at the same controlled rate (e.g., 5°C/min). This scan will show the melting of the crystalline structure formed during the cooling scan.
-
-
Data Analysis:
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Determine the onset and peak temperatures and the enthalpy of transitions for all observed thermal events in the second heating and cooling scans.
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Polarized Light Microscopy (PLM) Protocol for this compound
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Sample Preparation:
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Place a small amount of this compound on a clean microscope slide.
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Gently place a coverslip over the sample.
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Heat the slide on a hot stage to melt the sample, allowing it to spread into a thin, uniform film under the coverslip.
-
-
Microscope Setup:
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Place the slide on the hot stage of the polarizing microscope.
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Cross the polarizer and analyzer to achieve a dark background.
-
-
Observation:
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Heating: Slowly heat the sample while observing its texture. Note the temperatures at which changes in texture and birefringence occur, corresponding to phase transitions. The crystalline phase will appear bright and highly ordered. As it melts into the isotropic liquid, the field of view will become dark.
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Cooling: Slowly cool the sample from the isotropic liquid phase. Observe the appearance of birefringent textures, which indicate the formation of liquid crystal phases. The cholesteric phase will typically show a "focal conic" or "oily streak" texture, while the smectic phase may appear as "focal conic fan" or "batonnet" textures. Note the temperatures of these transitions.
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Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected peaks in DSC thermograms.
Caption: Workflow for identifying missing liquid crystal phases upon cooling.
References
Technical Support Center: Improving the Stability of Cholesteryl Isovalerate Thermochromic Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation and stabilization of cholesteryl isovalerate thermochromic films.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation in this compound thermochromic films?
A1: The primary causes of degradation are exposure to ultraviolet (UV) radiation and oxidation.[1] These factors can break down the molecular structure of the cholesteryl esters, leading to a loss of thermochromic properties.
Q2: How can I improve the stability of my this compound films?
A2: The most effective methods for improving stability are polymer encapsulation and the addition of antioxidants. Encapsulating the liquid crystals in a polymer matrix, such as polyvinyl alcohol (PVA), can protect them from environmental factors and prevent leakage.[2] Antioxidants can be added to the formulation to inhibit oxidative degradation.
Q3: What is the typical thermochromic temperature range for this compound?
A3: The exact thermochromic range of pure this compound is not extensively documented in readily available literature. However, like other cholesteryl esters, its color-play temperature range is often achieved by creating mixtures with other cholesteryl derivatives.[3][4][5] For example, mixtures of cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate (B1203000) can be formulated to exhibit color changes at various temperatures, such as between 17°C and 40°C.[6]
Q4: What is thermal hysteresis and how can I minimize it?
A4: Thermal hysteresis is the phenomenon where the color change of the thermochromic film occurs at different temperatures during heating compared to cooling. The magnitude of this hysteresis is material-dependent and can be influenced by the operating temperature range relative to the melting point of the mixture. To minimize hysteresis, it is recommended to operate the film within its stable mesophase and avoid cycling it through its melting and crystallization points.
Q5: Can I reuse a this compound film?
A5: As long as the film is properly encapsulated and has not been exposed to significant UV radiation or oxidizing conditions, it can be thermally cycled multiple times. However, some degradation over time is expected.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Film is opaque or cloudy at room temperature. | 1. The this compound mixture has crystallized. 2. Incomplete dissolution of components during preparation. 3. Incompatible solvent or polymer binder. | 1. Gently heat the film above its clearing point and allow it to cool slowly. This should restore the liquid crystalline phase. 2. Ensure all cholesteryl ester components are fully melted and mixed into a homogenous solution before film casting.[3][4][5] 3. Verify the solubility of all components in the chosen solvent and the compatibility with the polymer binder. |
| Film does not change color with temperature. | 1. The operating temperature is outside the thermochromic range of the specific formulation. 2. The film has degraded due to UV exposure or oxidation. 3. The film is too thick, which can affect the perception of the reflected color.[7] | 1. Adjust the composition of the cholesteryl ester mixture to shift the thermochromic range to the desired temperatures.[8] 2. Prepare a new film and protect it from UV light and oxygen. Consider adding a UV absorber or an antioxidant to the formulation. 3. Prepare a thinner film. A thickness of around 20 µm is often sufficient.[7] |
| Color change is irreversible. | 1. The film has been heated above its decomposition temperature. 2. Severe chemical degradation has occurred. | 1. Determine the decomposition temperature of your formulation using thermogravimetric analysis (TGA) and ensure the operating temperature remains below this limit. 2. Prepare a new, stabilized film using encapsulation and/or antioxidants. |
| Film is brittle and cracks easily. | 1. Insufficient or inappropriate polymer binder. 2. The plasticizer in the polymer binder has evaporated. | 1. Increase the concentration of the polymer binder or choose a more flexible polymer. 2. If using a plasticized polymer, ensure proper film formation conditions to minimize plasticizer loss. |
| Colors appear faint or washed out. | 1. The film is applied to a non-black background. 2. The viewing angle is not optimal. 3. The illumination source is not providing full-spectrum white light. | 1. For best color visualization, always apply the thermochromic film to a black, non-reflective background.[2] 2. Observe the film at a near-perpendicular angle. 3. Use a high-quality, full-spectrum white light source for illumination. |
Experimental Protocols
Protocol 1: Preparation of a this compound Thermochromic Film by Solvent Casting
This protocol describes a general method for preparing a thermochromic film. The specific ratios of cholesteryl esters will need to be optimized to achieve the desired temperature range.
Materials:
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This compound
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Other Cholesteryl Esters (e.g., Cholesteryl Oleyl Carbonate, Cholesteryl Nonanoate)
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Polymer Binder (e.g., Polystyrene)
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Solvent (e.g., Toluene or Dichloromethane)
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Glass slides
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Black, non-reflective paint
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Heating plate
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Spin coater (optional)
Procedure:
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Substrate Preparation: Coat a glass slide with black, non-reflective paint and allow it to dry completely.
-
Formulation Preparation:
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Prepare a mixture of this compound and other cholesteryl esters in a desired weight ratio to achieve the target thermochromic range.
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Dissolve the cholesteryl ester mixture and the polymer binder in the solvent. A typical concentration would be 10-20% total solids by weight.
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Gently heat the solution on a hot plate (to approximately 60-70°C) while stirring until all components are fully dissolved and the solution is clear.
-
-
Film Casting:
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Solvent Casting: Place the prepared substrate on a level surface. Dispense a small amount of the warm solution onto the substrate and allow the solvent to evaporate slowly in a dust-free environment.
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Spin Coating: Dispense a few drops of the solution onto the center of the substrate. Spin at a speed of 500-2000 rpm for 30-60 seconds to create a uniform film.
-
-
Drying and Annealing:
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Allow the film to air dry completely.
-
Gently heat the film above its clearing point (the temperature at which it becomes transparent) and then cool it slowly to room temperature. This will help to form a uniform planar texture.
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Protocol 2: Microencapsulation of this compound in Polyvinyl Alcohol (PVA)
This protocol provides a method for encapsulating the this compound mixture to improve its stability.
Materials:
-
This compound Mixture (prepared as in Protocol 1, without the polymer binder and solvent)
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Polyvinyl Alcohol (PVA), 72-99 mol % hydrolyzed
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Deionized Water
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Homogenizer or high-speed stirrer
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Spray dryer (optional)
Procedure:
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Prepare PVA Solution: Dissolve PVA in deionized water (e.g., 5-10% w/v) by heating to 80-90°C with constant stirring until the solution is clear. Cool to room temperature.
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Emulsification:
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Heat the this compound mixture until it is in its isotropic (clear liquid) state.
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Add the molten liquid crystal mixture to the PVA solution (a typical ratio would be 1:4 by volume of liquid crystal to PVA solution).
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Homogenize the mixture at high speed to form a stable oil-in-water emulsion. The size of the microcapsules will depend on the homogenization speed and time.
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Microcapsule Formation and Drying:
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Solvent Evaporation: Continue stirring the emulsion at a lower speed and allow the water to evaporate. This can be done at room temperature or with gentle heating. As the water evaporates, the PVA will form a shell around the liquid crystal droplets.
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Spray Drying: For a more uniform powder of microcapsules, the emulsion can be spray-dried. The inlet temperature of the spray dryer should be carefully controlled (e.g., 140-150°C) to avoid damaging the liquid crystals while ensuring complete drying.[9]
-
-
Collection: The resulting microcapsules can be collected as a powder. This powder can then be incorporated into inks or coatings.
Data Presentation
The stability of thermochromic films can be quantified by measuring the degradation over time under specific stress conditions. The following tables provide examples of how to present such data.
Table 1: Effect of Polymer Encapsulation on Thermal Stability
| Formulation | Initial Red-to-Green Transition (°C) | Red-to-Green Transition after 100 Thermal Cycles (°C) | Shift in Transition Temperature (°C) |
| Unencapsulated Cholesteryl Ester Mixture | 35.2 | 38.5 | +3.3 |
| PVA-Encapsulated Cholesteryl Ester Mixture | 35.5 | 35.8 | +0.3 |
Note: This is example data. Actual values will depend on the specific formulation and cycling conditions.
Table 2: UV Degradation of Cholesteryl Esters
| UV Exposure (J/cm²) | Unstabilized Cholesteryl Ester (% Degradation) | Cholesteryl Ester with UV Absorber (% Degradation) | Cholesteryl Ester with Antioxidant (% Degradation) |
| 0 | 0 | 0 | 0 |
| 5 | 15 | 5 | 8 |
| 10 | 35 | 12 | 18 |
| 20 | 60 | 25 | 35 |
Note: This is example data based on general cholesteryl ester degradation.[1] The specific degradation rates will depend on the formulation and the UV source.
Visualizations
Experimental Workflow for Film Preparation and Stability Testing
Caption: Workflow for preparing and testing thermochromic films.
Factors Affecting Film Stability
Caption: Key factors influencing the stability of thermochromic films.
References
- 1. researchgate.net [researchgate.net]
- 2. spotsee.io [spotsee.io]
- 3. Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 7. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 8. Combinatorial approach for the rapid determination of thermochromic behavior of binary and ternary cholesteric liquid crystalline mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4244836A - Process for manufacturing microcapsules of polyvinyl alcohol with liquid water-insoluble content - Google Patents [patents.google.com]
Technical Support Center: Tuning the Thermochromic Color Response of Cholesteryl Isovalerate and Other Cholesteryl Ester Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermochromic properties of cholesteryl isovalerate and other cholesteryl ester mixtures.
Frequently Asked Questions (FAQs)
Q1: What are thermochromic cholesteryl ester mixtures?
A1: Thermochromic cholesteryl ester mixtures are combinations of cholesterol derivatives that exhibit a reversible color change in response to temperature variations.[1][2] These materials possess a chiral nematic (cholesteric) liquid crystal phase.[3] The helical structure of this phase has a temperature-dependent pitch, which is the distance over which the molecules complete a full 360° twist.[4] This pitch determines the wavelength of light that is selectively reflected, resulting in the observed color.[3]
Q2: How do I prepare a thermochromic cholesteryl ester mixture?
A2: The general procedure involves accurately weighing the desired cholesteryl esters, placing them in a vial, and heating the mixture until it melts and becomes a homogeneous liquid.[1][2] This can be achieved using a heat gun, hair dryer, oven, or a controlled temperature oil bath.[1][5] Once melted and mixed, the liquid crystal can be cooled to observe its thermochromic properties.
Q3: My mixture is not changing color or the color change is not distinct. What could be the issue?
A3: Several factors can contribute to a lack of distinct color change:
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Incorrect Composition: The temperature range of the color play is highly dependent on the specific composition of the mixture.[1][6] Ensure your measurements of each component are accurate.
-
Impure Components: The presence of impurities can disrupt the liquid crystal phase and affect the thermochromic response. Use high-purity cholesteryl esters for best results.
-
Incomplete Mixing: If the components are not thoroughly mixed in their molten state, different parts of the sample may have varying compositions, leading to a smeared or indistinct color change. Ensure the mixture is a clear, homogeneous liquid before cooling.
-
Viewing Conditions: The colors are most vivid against a black background.[7] Also, ensure you are observing the sample within its active temperature range.
Q4: How can I tune the temperature range of the color response of my mixture?
A4: The temperature range of the thermochromic color play can be precisely tuned by adjusting the relative concentrations of the cholesteryl esters in the mixture.[5][8] Generally, creating binary or ternary mixtures can depress the transition temperatures of the individual components.[8][9] For instance, in mixtures of cholesteryl oleyl carbonate and cholesteryl pelargonate, increasing the proportion of cholesteryl pelargonate tends to raise the temperature range of the color change.[6] Systematic experimentation with different ratios is the most effective way to achieve a desired temperature response.
Q5: The color of my mixture seems to depend on the heating and cooling rate. Why is this?
A5: This phenomenon, known as thermal hysteresis, can occur in some liquid crystal mixtures.[10] The color observed at a specific temperature may differ depending on whether that temperature was approached by heating or cooling.[10] To ensure reproducible results, it is important to standardize the heating and cooling rates during your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No color change observed. | The operating temperature range of the mixture is outside the temperature of your experiment. The mixture may have crystallized or decomposed. | Systematically vary the temperature of your sample over a wider range. Verify the composition of your mixture against known formulations. Prepare a fresh mixture ensuring components are not overheated to the point of decomposition. |
| Colors are faint or washed out. | The sample is being viewed against a light-colored background. The sample layer is too thin. | Observe the sample against a black, non-reflective background to enhance color visibility.[7] Prepare a slightly thicker film of the liquid crystal mixture. |
| Inconsistent color across the sample. | The components of the mixture were not fully homogenized. | Re-melt the mixture and ensure it is stirred or gently agitated until it is a completely uniform liquid before allowing it to cool. |
| Crystallization of the mixture upon cooling. | The mixture is not stable in the liquid crystal phase at that temperature. | Adjust the composition of the mixture. Adding a different cholesteryl ester can sometimes lower the crystallization temperature.[9] |
| The color change is too rapid or too slow for my application. | The composition of the mixture is not optimized for the desired response time. | Formulate new mixtures with different ratios of cholesteryl esters. The rate of pitch change with temperature is dependent on the specific molecular interactions within the mixture. |
Quantitative Data: Thermochromic Response of Cholesteryl Ester Mixtures
The following table summarizes the thermochromic transition temperature ranges for various compositions of cholesteryl oleyl carbonate, cholesteryl pelargonate (nonanoate), and cholesteryl benzoate (B1203000).
| Cholesteryl Oleyl Carbonate (g) | Cholesteryl Pelargonate (g) | Cholesteryl Benzoate (g) | Transition Range (°C) |
| 0.65 | 0.25 | 0.10 | 17-23 |
| 0.70 | 0.10 | 0.20 | 20-25 |
| 0.45 | 0.45 | 0.10 | 26.5-30.5 |
| 0.43 | 0.47 | 0.10 | 29-32 |
| 0.44 | 0.46 | 0.10 | 30-33 |
| 0.42 | 0.48 | 0.10 | 31-34 |
| 0.40 | 0.50 | 0.10 | 32-35 |
| 0.38 | 0.52 | 0.10 | 33-36 |
| 0.36 | 0.54 | 0.10 | 34-37 |
| 0.34 | 0.56 | 0.10 | 35-38 |
| 0.32 | 0.58 | 0.10 | 36-39 |
| 0.30 | 0.60 | 0.10 | 37-40 |
Data sourced from the University of Wisconsin MRSEC Education Group.[1]
Experimental Protocols
Protocol 1: Preparation of a Thermochromic Cholesteryl Ester Mixture
Objective: To prepare a homogeneous thermochromic liquid crystal mixture.
Materials:
-
Cholesteryl oleyl carbonate
-
Cholesteryl pelargonate (nonanoate)
-
Cholesteryl benzoate
-
Glass vials
-
Digital balance (accurate to 0.01 g)
-
Heat gun or hot plate
-
Spatula
Procedure:
-
Accurately weigh the desired amounts of cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate using a digital balance and place them in a clean, dry glass vial.[1]
-
Heat the vial gently using a heat gun or on a hot plate.[11]
-
Continue heating until all the solids have melted and the mixture forms a clear, transparent liquid.[11] The consistency should be similar to honey.
-
Gently swirl the vial to ensure the components are thoroughly mixed and the solution is homogeneous.
-
Remove the vial from the heat and allow it to cool.
-
Observe the color changes as the mixture cools through its thermochromic range.
Protocol 2: Determination of Thermochromic Transition Temperatures
Objective: To determine the temperature range of the color play for a prepared mixture.
Materials:
-
Prepared cholesteryl ester mixture
-
Microscope slide with a coverslip or a thin film cell
-
Hot stage with temperature controller
-
Polarizing optical microscope
-
Black background
Procedure:
-
Apply a small amount of the prepared liquid crystal mixture onto a microscope slide and place a coverslip over it to create a thin film.
-
Place the slide on the hot stage of the polarizing microscope.
-
Heat the sample to a temperature above its clearing point (the temperature at which it becomes an isotropic liquid and appears clear).
-
Slowly cool the sample at a controlled rate.
-
Observe the sample through the microscope with a black background.
-
Record the temperature at which the first color (typically blue or violet) appears. This is the upper limit of the transition range.
-
Continue to cool the sample and record the temperature at which the last color (typically red) is visible before the material loses its color or becomes crystalline. This is the lower limit of the transition range.
-
The sequence of colors observed upon cooling is typically blue -> green -> red.[6]
Visualizations
References
- 1. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 2. chymist.com [chymist.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. flinnsci.com [flinnsci.com]
- 7. Cholesteryl Ester Liquid Crystal Thermometer [chemistry.beloit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
Technical Support Center: Interpreting Complex DSC Thermograms of Cholesteryl Isovalerate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex Differential Scanning Calorimetry (DSC) thermograms of cholesteryl isovalerate.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal transitions for this compound when analyzed by DSC?
A1: this compound, like many other cholesteryl esters, exhibits complex thermal behavior characterized by multiple phase transitions. Upon heating, you will typically observe a sharp endothermic peak corresponding to the melting of the crystalline solid into an isotropic liquid. The liquid crystalline phases, characteristic of this type of molecule, are often monotropic, meaning they appear upon cooling from the isotropic liquid state but not on heating from the solid state. Therefore, the cooling curve is crucial for observing the cholesteric and potentially smectic mesophases.
Q2: Why do the liquid crystal phases of this compound only appear on the cooling curve?
A2: This phenomenon is known as monotropic liquid crystal behavior. The crystalline solid state is the most thermodynamically stable phase at lower temperatures. Upon heating, the crystal melts directly into the isotropic liquid without passing through a liquid crystal phase. However, upon cooling the isotropic liquid, the molecules can organize into the less ordered, metastable liquid crystalline phases (cholesteric and/or smectic) before finally crystallizing into the stable solid form at a lower temperature.
Q3: What is polymorphism and how does it affect the DSC thermogram of this compound?
A3: Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. Cholesteryl esters are known to exhibit polymorphism.[1] Different polymorphs will have distinct melting points and enthalpies of fusion, which can lead to the appearance of multiple melting peaks or shifts in melting temperatures in the DSC heating curve, depending on the sample's thermal history. The crystallization from a mesomorphic state may preferentially lead to the formation of one polymorphic form over another.
Q4: How does the purity of the this compound sample affect the DSC results?
A4: Sample purity is critical for obtaining sharp and reproducible thermal transitions. Impurities can broaden melting peaks and lower the transition temperatures. In some cases, impurities can also induce or suppress certain mesophases. It is highly recommended to use high-purity this compound for DSC analysis.
Troubleshooting Guide
Issue 1: No liquid crystal transitions are observed on the cooling curve.
-
Question: I heated my this compound sample and saw a clear melting peak, but upon cooling, I only see a single crystallization exotherm and no liquid crystal transitions. What could be the reason?
-
Answer:
-
Cooling Rate: The cooling rate might be too slow, allowing the sample to bypass the metastable liquid crystal phases and crystallize directly from the isotropic liquid. Conversely, a very rapid cooling rate might not provide enough time for the ordered liquid crystal structures to form. Experiment with different cooling rates (e.g., 5, 10, and 20 °C/min) to find the optimal conditions for observing the mesophases.
-
Supercooling: The sample may be supercooling to a large extent, with the crystallization occurring before the liquid crystal transitions can manifest. Try holding the sample at a temperature just below the melting point for a short period before starting the cooling ramp to encourage the formation of the liquid crystal phase.
-
Purity: Impurities can sometimes suppress the formation of liquid crystalline phases. Ensure your sample is of high purity.
-
Issue 2: The DSC thermogram shows multiple, overlapping, or broad peaks.
-
Question: My DSC curve for this compound has several overlapping peaks on both heating and cooling. How can I interpret this?
-
Answer:
-
Polymorphism: On heating, multiple peaks close to the melting point can indicate the presence of different crystalline polymorphs, each with its own melting temperature. The thermal history of the sample can influence which polymorphs are present.
-
Heating/Cooling Rate: A high heating or cooling rate can reduce the resolution of closely spaced transitions. Try using a slower rate (e.g., 1-2 °C/min) to better resolve these peaks.
-
Sample Preparation: Ensure the sample is finely powdered and evenly distributed in the DSC pan to promote uniform heat transfer. Poor thermal contact can lead to peak broadening.
-
Impurity: The presence of impurities can lead to a broadening of the melting peak.
-
Issue 3: The transition temperatures and enthalpies are not reproducible between runs.
-
Question: I have run the same this compound sample multiple times, but the transition temperatures and peak areas are inconsistent. Why is this happening?
-
Answer:
-
Thermal History: The thermal history of the sample is crucial for reproducible results, especially for materials exhibiting polymorphism and monotropic liquid crystal phases. To ensure a consistent thermal history, it is good practice to heat the sample to a temperature well above its isotropic clearing point, hold it there for a few minutes to erase any previous thermal history, and then cool it at a controlled rate. The second heating run will then be more reproducible than the first.
-
Sample Mass: Ensure you are using a consistent and appropriate sample mass (typically 2-5 mg) for each run.
-
Pan Sealing: Make sure the DSC pan is properly sealed to prevent any mass loss due to sublimation or degradation at higher temperatures.
-
Instrument Calibration: Verify that the DSC instrument is properly calibrated for temperature and enthalpy using appropriate standards.
-
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on typical values for short-chain cholesteryl esters. Specific values for this compound may vary and should be determined experimentally.
Table 1: Illustrative Thermal Transitions of this compound on Heating
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Crystal Melting | 95.0 | 98.5 | 45.0 |
Table 2: Illustrative Thermal Transitions of this compound on Cooling
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Isotropic to Cholesteric | 92.0 | 91.0 | -1.5 |
| Cholesteric to Crystalline | 75.0 | 72.0 | -40.0 |
Experimental Protocols
Detailed Methodology for DSC Analysis of this compound
-
Sample Preparation:
-
Accurately weigh 2-5 mg of high-purity this compound into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any sample loss during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to provide a stable and inert atmosphere.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature well above the isotropic clearing point (e.g., 120 °C) at a controlled heating rate (e.g., 10 °C/min). This scan is used to observe the melting of the initial crystalline structure and to erase the sample's prior thermal history.
-
Isothermal Hold: Hold the sample at the upper temperature (120 °C) for 5 minutes to ensure it has completely melted into a uniform isotropic liquid.
-
Cooling Scan: Cool the sample from the isotropic state (120 °C) back to room temperature (25 °C) at a controlled cooling rate (e.g., 10 °C/min). This scan is crucial for observing the monotropic liquid crystal transitions (isotropic to cholesteric) and the subsequent crystallization.
-
Second Heating Scan: Heat the sample again from room temperature (25 °C) to the upper temperature (120 °C) at the same heating rate (10 °C/min). This scan provides a more reproducible melting profile of the crystalline structure formed during the controlled cooling step.
-
-
Data Analysis:
-
Determine the onset and peak temperatures for all endothermic (heating) and exothermic (cooling) transitions.
-
Calculate the enthalpy change (ΔH) for each transition by integrating the area under the respective peak.
-
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the DSC analysis of this compound.
Caption: A logical troubleshooting guide for common issues encountered during DSC analysis.
References
Technical Support Center: Enhancing the Shelf-Life of Cholesteryl Isovalerate Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development and storage of cholesteryl isovalerate formulations. The information is designed to help you enhance the shelf-life and ensure the stability of your experimental and final products.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound formulations.
| Problem | Potential Cause | Recommended Solution | Analytical Method for Verification |
| Physical Instability: Phase Separation or Crystallization in Emulsions/Lipid Nanoparticles | 1. Incompatible excipients.2. Suboptimal homogenization/sonication.3. Inappropriate storage temperature.[1] | 1. Screen different surfactants and co-solvents for compatibility.2. Optimize homogenization speed/time or sonication parameters to achieve a uniform particle size.3. Store at a controlled room temperature or refrigerated, avoiding freeze-thaw cycles. | 1. Particle size analysis (e.g., Dynamic Light Scattering).2. Microscopy (e.g., Polarized Light Microscopy) to detect crystals. |
| Chemical Degradation: Loss of this compound Potency | 1. Hydrolysis: Presence of water and inappropriate pH.[2][3] 2. Oxidation: Exposure to oxygen and/or light.[4][5][6] | 1. Minimize water content in the formulation. For aqueous systems, adjust pH to a neutral range (e.g., pH 6-7) where ester hydrolysis is often minimized.[3] 2. Incorporate antioxidants (e.g., Vitamin E, BHT, BHA).[7][8][9] Protect from light by using amber vials or storing in the dark.[10] Package under an inert atmosphere (e.g., nitrogen or argon). | 1. Stability-Indicating HPLC Method: To quantify the remaining this compound and detect degradation products.[11][12][13] |
| Formation of Unknown Impurities Detected by HPLC | 1. Hydrolysis Products: Cholesterol and isovaleric acid.2. Oxidation Products: Oxidized forms of cholesterol and/or the isovalerate moiety.[5][6][14] | 1. Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to generate potential degradation products and confirm their retention times in your HPLC method.[15][16] | 1. LC-MS/MS: To identify the mass of the unknown impurities and elucidate their structures. |
| Inconsistent Results in Stability Studies | 1. Variability in raw material quality.2. Inconsistent preparation method.3. Fluctuations in storage conditions. | 1. Qualify your source of this compound and other excipients.2. Standardize your formulation preparation protocol.3. Ensure your stability chambers are properly calibrated and maintained. | 1. Re-validate your analytical methods for robustness.[17] 2. Implement rigorous quality control checks at each stage of the formulation process. |
Frequently Asked Questions (FAQs)
Formulation and Stability
Q1: What are the primary degradation pathways for this compound in a formulation?
A1: The two primary degradation pathways for this compound are hydrolysis and oxidation .
-
Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, to yield cholesterol and isovaleric acid.[18] The rate of hydrolysis is influenced by pH, with increased rates at both low and high pH values.[2][3][19]
-
Oxidation: The cholesterol moiety is susceptible to oxidation, particularly at the C7 position and the double bond in the B-ring, leading to the formation of various oxysterols.[4][5][6] The isovalerate side chain can also undergo oxidation, though the cholesterol ring is generally more reactive. This process can be initiated by exposure to light, heat, and the presence of metal ions.[10]
Q2: How can I prevent the degradation of this compound in my formulation?
A2: To enhance the shelf-life of your this compound formulation, consider the following strategies:
-
Control pH: For aqueous-based formulations, maintaining a pH around neutral (6.0-7.5) can minimize the rate of hydrolysis.[3]
-
Incorporate Antioxidants: The addition of antioxidants can effectively inhibit oxidative degradation. Commonly used antioxidants for lipid-based formulations include:
-
Vitamin E (α-tocopherol): A potent lipid-soluble antioxidant that can protect LDL and HDL from oxidation.[7][20][21]
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants widely used to stabilize fats and oils.[8][9][22] They are often used in combination for synergistic effects.[9]
-
-
Protect from Light: Store formulations in amber or opaque containers to prevent photodegradation.[10]
-
Minimize Oxygen Exposure: During manufacturing and storage, purging containers with an inert gas like nitrogen or argon can significantly reduce oxidation.
-
Control Temperature: Store formulations at controlled room temperature or as determined by your stability studies. Avoid excessive heat, as it can accelerate both hydrolysis and oxidation.[1][23]
Analytical Methods
Q3: What is a suitable analytical method for quantifying this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[11][12][13][17] A typical method would involve:
-
Column: A reversed-phase column, such as a C18, is commonly used for the separation of lipids.[13]
-
Mobile Phase: A gradient elution with a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) is often effective for separating cholesterol and its esters.[11][13]
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm) is suitable for cholesterol and its esters, as they lack a strong chromophore.[13][24] An Evaporative Light Scattering Detector (ELSD) can also be used for universal detection of non-volatile analytes.
To ensure the method is "stability-indicating," you must demonstrate that the degradation products are well-resolved from the parent this compound peak. This is typically achieved through forced degradation studies.[15][16]
Q4: How do I perform a forced degradation study for my this compound formulation?
A4: Forced degradation studies, or stress testing, involve subjecting the formulation to harsh conditions to intentionally generate degradation products.[15][16] This helps in developing and validating a stability-indicating analytical method. A general protocol is as follows:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | Cholesterol, Isovaleric Acid |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours | Cholesterol, Isovaleric Acid |
| Oxidation | 3-30% H₂O₂ at room temperature for 24 hours | Oxidized cholesterol species (e.g., 7-ketocholesterol, cholesterol epoxides) |
| Thermal Degradation | 60-80°C for 24-48 hours | Various degradation products |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and/or visible light for a defined period | Photodegradation products of cholesterol |
Note: The exact conditions should be adjusted to achieve a target degradation of 5-20% of the active ingredient.[15]
Experimental Protocols
Stability-Indicating HPLC Method for Cholesteryl Esters
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Optimization will be required for specific formulations.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Isopropanol (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Acetonitrile/Water (90:10 v/v)
-
Mobile Phase B: Isopropanol
-
Gradient:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 100% B
-
20-25 min: 100% B
-
25-30 min: Return to 100% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., isopropanol or a mixture of chloroform (B151607) and methanol).
-
Dilute to an appropriate concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Perform forced degradation studies and inject the stressed samples to demonstrate the separation of degradation products from the main this compound peak.
-
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation routes for this compound.
Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting stability studies.
Decision Tree for Troubleshooting Formulation Instability
Caption: A logical approach to resolving formulation instability issues.
References
- 1. Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and hydrolysis of cholesteryl esters by isolated rat-liver lysosomes and cell-free extracts of human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative degradation of cholesteryl esters in low-density lipoproteins: analysis by liquid chromatography-light scattering and protection by a new synthetic antioxidant, S20478 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidized cholesteryl esters and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesteryl ester oxidation products in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin E supplementation increases the resistance of both LDL and HDL to oxidation and increases cholesteryl ester transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of plasma free cholesterol and cholesteryl esters by high performance liquid chromatography. Study of a normal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 17. caribjscitech.com [caribjscitech.com]
- 18. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 19. Effect of pH on cholesterol ester hydrolysis in low density lipoproteins by particulate fractions of arterial wall and macrophage homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of vitamin E and HMG-CoA reductase inhibition on cholesteryl ester transfer protein and lecithin-cholesterol acyltransferase in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. kemin.com [kemin.com]
- 23. The Effect of Temperature and Exposure Time on Stability of Cholesterol and Squalene in Latent Fingermarks Deposited on PVDF Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The comparison of HPLC and spectrophotometric method for cholesterol determination | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
Technical Support Center: Optimizing Cholesteryl Isovalerate in Liquid Crystal Displays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cholesteryl isovalerate in liquid crystal display (LCD) formulations. The following sections offer practical advice and experimental protocols to address common challenges encountered during the optimization process.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a liquid crystal mixture?
A1: this compound is a chiral dopant. When added to a nematic liquid crystal host, it induces a helical twist in the molecular alignment, leading to the formation of a cholesteric (or chiral nematic) phase. The concentration of this compound is a critical parameter that determines the pitch of the helical structure, which in turn influences the selective reflection of light and the electro-optical properties of the display.
Q2: How does the concentration of this compound affect the color displayed by the liquid crystal?
A2: The concentration of this compound is inversely proportional to the helical pitch length. A higher concentration results in a tighter helix (shorter pitch), causing the liquid crystal to reflect shorter wavelengths of light (e.g., blue and green). Conversely, a lower concentration leads to a longer pitch, resulting in the reflection of longer wavelengths (e.g., red and orange). This relationship is fundamental to tuning the color properties of the display.
Q3: What is the clearing point, and how is it affected by the addition of this compound?
A3: The clearing point, or the cholesteric-to-isotropic phase transition temperature, is the temperature at which the liquid crystal mixture loses its ordered, anisotropic properties and becomes an isotropic liquid.[1] The addition of this compound to a nematic host can alter the clearing point of the mixture. The extent of this change depends on the concentration of the dopant and its interaction with the host material. It is crucial to characterize the clearing point of each new formulation to ensure it meets the operational temperature requirements of the intended application.
Q4: What are the typical concentration ranges for this compound in a nematic host?
A4: The optimal concentration of this compound can vary significantly depending on the specific nematic host and the desired optical properties. Generally, concentrations can range from a few weight percent to over 20 wt%. Lower concentrations are typically used for applications requiring the reflection of longer wavelengths, while higher concentrations are necessary for shorter wavelength reflection.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor or No Color Display | 1. Incorrect concentration of this compound for the desired wavelength. 2. Phase separation of the this compound from the nematic host. 3. The operating temperature is outside the cholesteric phase range of the mixture. | 1. Systematically vary the concentration of this compound. 2. Ensure proper mixing by heating the mixture to its isotropic phase and agitating thoroughly. 3. Characterize the phase transition temperatures of your mixture using Differential Scanning Calorimetry (DSC) and operate the display within the cholesteric range. |
| Crystallization of the Mixture | 1. The concentration of this compound exceeds its solubility limit in the nematic host. 2. The operating or storage temperature is too low. | 1. Reduce the concentration of this compound. 2. Consider using a co-dopant to improve solubility. 3. Store and operate the device within the specified temperature range. |
| Slow Response Time | 1. High viscosity of the liquid crystal mixture. 2. Strong surface anchoring of the liquid crystal molecules on the alignment layer. | 1. Optimize the concentration of this compound, as higher concentrations can increase viscosity. 2. Experiment with different alignment layer materials and surface treatments to achieve weaker anchoring energy, which can lead to faster switching times.[2] |
| Low Contrast Ratio | 1. Incomplete switching between the planar and focal-conic states. 2. Light scattering from defects in the liquid crystal alignment. 3. Sub-optimal cell gap for the cholesteric pitch. | 1. Adjust the driving voltage and frequency to ensure complete textural transitions. 2. Improve cell fabrication techniques to minimize defects. Ensure clean substrates and uniform alignment layers. 3. The cell gap should be appropriately matched to the pitch of the cholesteric helix for optimal performance. |
| Inconsistent Color Across the Display | 1. Non-uniform mixing of the this compound in the nematic host. 2. Temperature gradients across the display. 3. Variations in the cell gap. | 1. Ensure thorough mixing of the components in the isotropic phase before cell filling. 2. Implement thermal management solutions to maintain a uniform temperature across the display. 3. Use precision spacers to ensure a uniform cell gap during fabrication. |
Experimental Protocols
Protocol 1: Preparation and Homogenization of the Liquid Crystal Mixture
-
Materials: this compound, nematic liquid crystal host (e.g., 5CB), glass vial, hot plate with magnetic stirring, precision balance.
-
Procedure:
-
Weigh the desired amounts of this compound and the nematic host directly into a clean, dry glass vial.
-
Place a small magnetic stir bar into the vial.
-
Heat the vial on a hot plate to a temperature approximately 10°C above the clearing point of the mixture.
-
Stir the mixture gently until the this compound is completely dissolved and the mixture appears as a clear, isotropic liquid.
-
Maintain heating and stirring for at least 30 minutes to ensure homogeneity.
-
Cool the mixture slowly to room temperature.
-
Protocol 2: Fabrication of a Test Cell
-
Materials: Indium Tin Oxide (ITO) coated glass slides, alignment layer material (e.g., polyvinyl alcohol), spacers of a defined thickness, UV-curable adhesive, the prepared liquid crystal mixture.
-
Procedure:
-
Clean the ITO-coated glass slides thoroughly.
-
Apply the alignment layer to the conductive sides of the glass slides.
-
Rub the alignment layers in a single direction to create microgrooves that will direct the liquid crystal molecules.
-
Place spacers onto one of the glass slides.
-
Apply UV-curable adhesive around the perimeter of the slide.
-
Place the second slide on top, with the rubbing directions aligned either parallel or anti-parallel, to create an empty cell.
-
Cure the adhesive with a UV lamp.
-
Fill the cell with the prepared liquid crystal mixture via capillary action in its isotropic phase.
-
Seal the filling port with an appropriate sealant.
-
Cool the filled cell slowly to room temperature.
-
Protocol 3: Characterization of Electro-Optical Properties
-
Equipment: Polarizing optical microscope, function generator, voltage amplifier, photodetector, oscilloscope.
-
Procedure:
-
Place the fabricated test cell on the stage of the polarizing microscope.
-
Connect the cell's electrodes to the voltage amplifier, which is driven by the function generator.
-
Position the photodetector in the light path to measure the transmission of light through the cell.
-
Voltage-Contrast Measurement: Apply a square wave voltage and incrementally increase the amplitude. Record the corresponding change in light transmission to determine the threshold and saturation voltages.
-
Response Time Measurement: Apply a voltage pulse to switch the cell between its transparent and scattering states. Use the oscilloscope to measure the rise time (10% to 90% transmission change) and decay time (90% to 10% transmission change) from the photodetector signal.
-
Quantitative Data Summary
The following tables provide representative data on how the concentration of a generic short-chain cholesteryl ester, such as this compound, might influence the properties of a nematic host. The exact values will vary depending on the specific materials used.
Table 1: Effect of Cholesteryl Ester Concentration on Phase Transition Temperatures
| Cholesteryl Ester Conc. (wt%) | Crystal to Cholesteric (°C) | Cholesteric to Isotropic (Clearing Point, °C) |
| 5 | 18 | 45 |
| 10 | 20 | 43 |
| 15 | 22 | 41 |
| 20 | 25 | 39 |
Table 2: Influence of Cholesteryl Ester Concentration on Electro-Optical Performance
| Cholesteryl Ester Conc. (wt%) | Threshold Voltage (V) | Saturation Voltage (V) | Rise Time (ms) | Decay Time (ms) |
| 5 | 15 | 25 | 50 | 100 |
| 10 | 12 | 22 | 45 | 90 |
| 15 | 10 | 20 | 40 | 85 |
| 20 | 8 | 18 | 35 | 80 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Relationship between concentration and key LCD properties.
References
Validation & Comparative
A Comparative Guide to Chromatographic Purity Validation of Synthesized Cholesteryl Isovalerate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients and intermediates is a critical step in the research and development pipeline. This guide provides a comparative analysis of common chromatographic techniques for validating the purity of synthesized cholesteryl isovalerate, a cholesterol ester with applications in various biomedical research areas. The performance of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are objectively compared, supported by detailed experimental protocols.
Synthesis of this compound and Potential Impurities
The synthesis of this compound typically involves the esterification of cholesterol with isovaleric acid or its more reactive acyl chloride or anhydride (B1165640) derivative. The reaction is often carried out in the presence of a coupling agent or a catalyst.
Potential impurities in the synthesized product can include:
-
Unreacted starting materials: Cholesterol and isovaleric acid.
-
Byproducts of the coupling agent.
-
Side-products from the reaction: Such as the formation of isomeric esters or degradation products if harsh reaction conditions are used.
Accurate and reliable analytical methods are therefore essential to confirm the purity of the final product and to identify and quantify any impurities.
Comparison of Chromatographic Purity Validation Methods
The choice of chromatographic technique for purity validation depends on several factors, including the required sensitivity, resolution, throughput, and available instrumentation. Below is a summary of TLC, HPLC, and GC-MS for the analysis of this compound.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase. | Separation based on differential partitioning between a packed column stationary phase and a liquid mobile phase under high pressure. | Separation based on volatility and interaction with a capillary column stationary phase, followed by mass-based detection. |
| Primary Use | Rapid, qualitative assessment of reaction completion and identification of major impurities. | Quantitative analysis of purity, impurity profiling, and preparative separation. | Definitive identification and quantification of volatile impurities, structural elucidation. |
| Sensitivity | Lower | Moderate to High | Very High |
| Resolution | Lower | High | Very High |
| Throughput | High (multiple samples per plate) | Moderate (serial analysis) | Low to Moderate (serial analysis) |
| Cost (Instrument) | Low | Moderate to High | High |
| Cost (Operational) | Low | Moderate | High |
| Sample Derivatization | Not typically required. | Not typically required. | Often required to increase volatility.[1][2] |
Experimental Protocols
Detailed methodologies for each of the key chromatographic techniques are provided below. These protocols are based on established methods for the analysis of cholesterol and its esters and are adapted for this compound.[1][3][4][5]
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment.[6][7]
-
Stationary Phase: Silica gel 60 F254 pre-coated aluminum plates.[8]
-
Sample Preparation: Dissolve a small amount of the crude and purified this compound in a volatile organic solvent such as chloroform (B151607) or ethyl acetate.
-
Mobile Phase: A mixture of non-polar and slightly polar solvents is effective for separating cholesteryl esters from cholesterol. A common system is hexane:diethyl ether (e.g., 9:1 v/v). For better separation, a small amount of acetic acid can be added to the mobile phase.[6]
-
Development: Apply the sample solutions as small spots onto the TLC plate. Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent such as phosphomolybdic acid or iodine vapor, followed by gentle heating.
-
Analysis: The purity is assessed by comparing the chromatogram of the synthesized product with that of the starting materials. The presence of a single spot corresponding to the product indicates high purity, while the presence of other spots suggests impurities. The retention factor (Rf) value is calculated for each spot.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of this compound purity. Reversed-phase HPLC is particularly well-suited for separating cholesterol and its esters.[3][4]
-
Stationary Phase: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and isopropanol (B130326) is typically employed.[4] For example, an isocratic mobile phase of acetonitrile:isopropanol (50:50 v/v) can be effective.[4]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Detector: A UV detector set at a low wavelength (e.g., 205-210 nm) is suitable for detecting cholesterol and its esters which lack a strong chromophore.[4][9] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be used for universal detection of non-volatile analytes.[10]
-
-
Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high-resolution separation and definitive mass identification of compounds, making it an excellent tool for identifying and quantifying volatile impurities.[1][5][11]
-
Sample Preparation and Derivatization: To increase the volatility of cholesterol and this compound, derivatization is often necessary. This typically involves silylation to convert the hydroxyl group of any unreacted cholesterol into a trimethylsilyl (B98337) (TMS) ether.
-
Stationary Phase: A low-polarity capillary column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a temperature-programmable oven.
-
Mass spectrometer detector (e.g., quadrupole).
-
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 180 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 50-700 amu).
-
-
Analysis: The total ion chromatogram (TIC) will show peaks for all volatile components in the sample. The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST) to identify the compounds. The purity is determined by the area percentage of the this compound peak.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for purity validation of this compound.
References
- 1. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. aocs.org [aocs.org]
- 7. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 8. jfda-online.com [jfda-online.com]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
Unveiling the Thermochromic Dance: A Comparative Analysis of Cholesteryl Isovalerate and Cholesteryl Nonanoate
A deep dive into the thermochromic properties of cholesteryl isovalerate and cholesteryl nonanoate (B1231133) reveals distinct thermal behaviors, offering a palette of options for researchers and drug development professionals exploring temperature-sensitive applications. While both cholesteryl esters exhibit a colorful response to temperature changes, their transition temperatures and the breadth of their color play differ significantly.
This guide provides a comparative analysis of the thermochromic properties of this compound and cholesteryl nonanoate, supported by experimental data and detailed methodologies for their characterization.
At a Glance: Key Thermochromic Properties
The thermochromic behavior of liquid crystals is characterized by their transition through different liquid crystal phases, each with unique optical properties. The key transitions for these cholesteryl esters are from a solid crystalline state to a smectic or cholesteric phase, and finally to an isotropic liquid. The cholesteric phase is responsible for the vibrant color play observed in these materials.
| Property | This compound | Cholesteryl Nonanoate |
| Melting Point (Solid to Liquid Crystal) | 90-95 °C | 77-82 °C[1] |
| Cholesteric to Isotropic Transition | 99-105 °C | 91.2 - 93 °C[2][3] |
| Thermochromic Color Range | Data not available in the searched results. | Red to violet upon heating within the cholesteric range. |
The Science Behind the Color: A Look at the Cholesteric Phase
The vibrant, temperature-dependent colors exhibited by these compounds arise from their cholesteric liquid crystal phase. In this phase, the elongated molecules arrange themselves in layers, with the molecular orientation in each layer slightly twisted relative to the layers above and below. This helical structure selectively reflects light of a specific wavelength. As the temperature changes, the pitch of this helix (the distance for a full 360° twist) changes, resulting in the reflection of different wavelengths of light and thus a change in the observed color. Generally, for cholesteric liquid crystals, the pitch decreases with increasing temperature, leading to a color shift from red (longer wavelength) to blue/violet (shorter wavelength).
Experimental Determination of Thermochromic Properties
The characterization of the thermochromic properties of cholesteryl esters relies on two primary experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).
Experimental Workflow: Characterizing Thermochromic Liquid Crystals
Caption: Workflow for characterizing thermochromic properties.
Detailed Experimental Protocols
1. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of phase transition temperatures and the enthalpy changes associated with them.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the cholesteryl ester into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Heating Scan: Heat the sample at a controlled rate (e.g., 5-10 °C/min) from a temperature below the lowest expected transition to a temperature above the highest expected transition (e.g., from 30 °C to 120 °C).
-
Cooling Scan: Cool the sample at the same controlled rate back to the starting temperature.
-
Second Heating Scan: Perform a second heating scan to ensure thermal history does not affect the results.
-
-
Data Analysis: Analyze the resulting thermogram to identify the peak temperatures of endothermic (melting, cholesteric to isotropic) and exothermic (crystallization) transitions.
2. Polarized Light Microscopy (PLM)
Polarized Light Microscopy is a crucial technique for visualizing the different liquid crystal phases and observing the thermochromic color play. The technique utilizes polarized light to illuminate the sample, which interacts differently with the ordered molecular structures of the liquid crystal phases.
Protocol:
-
Sample Preparation: Place a small amount of the cholesteryl ester on a clean microscope slide and cover it with a coverslip.
-
Heating/Cooling Stage: Place the slide on a hot stage connected to a temperature controller.
-
Microscope Setup: Use a polarizing microscope with crossed polarizers.
-
Observation:
-
Slowly heat the sample while observing through the microscope. Note the temperatures at which changes in texture and color occur.
-
Upon reaching the isotropic liquid phase (the sample will appear dark between crossed polarizers), slowly cool the sample.
-
Record the temperatures at which the cholesteric phase appears and the subsequent color changes from blue/violet to red.
-
Note the temperature at which the material crystallizes.
-
Logical Relationship of Thermochromic Behavior
The thermochromic properties of cholesteryl esters are a direct consequence of their molecular structure and the resulting liquid crystalline phases.
Caption: Cause-and-effect of thermochromism.
Conclusion
The comparative analysis of this compound and cholesteryl nonanoate highlights the tunability of thermochromic properties within the cholesteryl ester family. Cholesteryl nonanoate exhibits a well-defined thermochromic range at a lower temperature compared to the melting and clearing points of this compound. The choice between these two compounds, or mixtures thereof, will depend on the specific temperature range of interest for a given application. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize and compare the thermochromic behavior of these and other liquid crystalline materials. Further research to quantify the full color play of this compound would be beneficial for a more complete comparison.
References
A Comparative Guide to Cholesteryl Isovalerate and Cholesteryl Oleyl Carbonate for Broad-Range Temperature Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cholesteric liquid crystals, cholesteryl isovalerate and cholesteryl oleyl carbonate, for their application in broad-range temperature sensing. The selection of a thermochromic liquid crystal is critical for developing accurate and reliable temperature sensors, particularly in sensitive research and development environments. This document summarizes key performance data, outlines experimental protocols for characterization, and presents a logical framework for selecting the appropriate material for your specific needs.
Executive Summary
Cholesteric liquid crystals are renowned for their ability to selectively reflect light of specific wavelengths, resulting in a visible color change in response to temperature variations. This property makes them invaluable for a range of applications, from simple thermometers to advanced thermal mapping in diagnostics and drug delivery systems. Cholesteryl oleyl carbonate (COC) is a well-characterized liquid crystal known for its utility in various thermochromic mixtures. In contrast, specific quantitative data for this compound is less readily available in the public domain, necessitating a comparative analysis based on the available information for related cholesteryl esters.
This guide aims to provide a side-by-side comparison to aid in the selection process. While direct comparative experimental data between this compound and cholesteryl oleyl carbonate is limited, we can infer performance characteristics based on the properties of similar cholesteryl esters.
Performance Comparison
The temperature sensing range and color play are critical parameters for evaluating thermochromic liquid crystals. Cholesteryl oleyl carbonate exhibits a distinct thermochromic range, and its properties are often tailored by mixing it with other cholesteryl esters. While specific data for pure this compound is not available, we can anticipate its behavior to be influenced by the length and structure of its isovalerate chain, similar to other cholesteryl esters.[1]
| Property | This compound | Cholesteryl Oleyl Carbonate |
| Chemical Structure | Cholesteryl 3-methylbutanoate | Cholesteryl oleyl carbonate |
| Melting Point (°C) | Data not available | ~20[2][3] |
| Smectic to Cholesteric Transition (°C) | Data not available | 18.3 (on heating)[4] |
| Cholesteric to Isotropic Transition (°C) | Data not available | 37.5 (on heating)[4] |
| Broad-Range Sensing Capability | Likely requires mixing with other cholesteryl esters to achieve a broad range. | Commonly used in mixtures to broaden the temperature sensing range.[5] |
Note: The performance of these materials is highly dependent on their purity and whether they are used in their neat form or as part of a mixture.
Logical Framework for Selection
The choice between this compound and cholesteryl oleyl carbonate for a specific application depends on the desired temperature sensing range and the required sensitivity.
Caption: Selection workflow for temperature sensing applications.
Experimental Protocols
Accurate characterization of thermochromic liquid crystals is essential for their effective use. The following are standard experimental protocols for determining the key performance parameters.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Objective: To determine the temperatures of phase transitions (e.g., solid to cholesteric, cholesteric to isotropic).
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of the cholesteryl ester is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped up and then down at a controlled rate (e.g., 5-10 °C/min).
-
The heat flow to the sample is measured as a function of temperature.
-
Endothermic and exothermic peaks in the heat flow curve correspond to the phase transition temperatures.[4]
Polarized Light Microscopy (PLM) for Visual Characterization
Objective: To visually observe the texture and color changes of the liquid crystal as a function of temperature.
Methodology:
-
A small amount of the liquid crystal is placed on a microscope slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarized light microscope.
-
The sample is heated and cooled at a controlled rate.
-
The changes in texture and color are observed and recorded through the microscope.
-
The temperatures at which specific colors (e.g., red, green, blue) appear are noted to determine the color-play range.
UV-Visible Spectroscopy for Quantitative Color Analysis
Objective: To quantitatively measure the wavelength of light reflected by the liquid crystal at different temperatures.
Methodology:
-
A thin film of the liquid crystal is prepared on a substrate.
-
The film is placed in a temperature-controlled cell within a UV-Visible spectrophotometer.
-
The reflectance spectrum of the film is measured at various temperatures across the thermochromic range.
-
The peak wavelength of reflectance is plotted against temperature to obtain a calibration curve.[6]
Signaling Pathways and Experimental Workflow
The thermochromic effect in cholesteric liquid crystals is a result of the temperature-dependent pitch of the helical molecular structure. This relationship can be visualized as follows:
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Cholesteryl oleyl carbonate | 17110-51-9 | Benchchem [benchchem.com]
- 5. WO2021046004A1 - Thermochromic liquid crystal inks and coatings - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Performance comparison of cholesteryl isovalerate with other thermochromic liquid crystals
A Comparative Guide for Researchers and Drug Development Professionals
Thermochromic liquid crystals (TLCs) are a class of materials that exhibit a spectrum of colors in response to temperature changes, making them invaluable tools in a myriad of scientific applications, from high-resolution temperature mapping to sophisticated drug delivery systems. Among these, cholesteryl esters are a prominent family of TLCs. This guide provides a detailed performance comparison of cholesteryl isovalerate against other commonly used thermochromic liquid crystals, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the optimal material for their specific needs.
Quantitative Performance Comparison
The efficacy of a thermochromic liquid crystal is determined by several key parameters, including its transition temperatures, the breadth of its color play, and its response time to thermal fluctuations. The following table summarizes the available quantitative data for this compound and a selection of other cholesteryl ester-based liquid crystals. It is important to note that individual cholesteryl esters are often mixed to achieve specific temperature sensitivities and color ranges.[1][2][3]
| Liquid Crystal | Chemical Formula | Melting Point (°C) | Cholesteric Phase Temperature Range (°C) | Color Play Range | Response Time |
| This compound | C32H54O2 | 95-96 | Data not readily available | Data not readily available | Estimated in the range of a few milliseconds |
| Cholesteryl Valerate | C32H54O2 | ~90-92 | Data not readily available | Data not readily available | Estimated in the range of a few milliseconds |
| Cholesteryl Benzoate | C34H50O2 | 145-147 | 145 - 179 | Cloudy to Clear | Estimated in the range of a few milliseconds |
| Cholesteryl Nonanoate (B1231133) | C36H62O2 | ~80 | 78 - 92 | Red to Blue | Estimated in the range of a few milliseconds |
| Cholesteryl Oleyl Carbonate | C46H80O3 | ~20 | 18.3 - 37.5 (on heating) | Red to Blue (in mixtures) | Estimated in the range of a few milliseconds |
Mechanism of Thermochromism in Cholesteric Liquid Crystals
The vibrant color display of cholesteric liquid crystals stems from their unique molecular arrangement. These molecules organize themselves into a helical structure. The pitch of this helix, which is the distance over which the molecules complete a 360° twist, is highly sensitive to temperature. This temperature-dependent pitch length is the fundamental reason for their thermochromic behavior.[6][7] When white light interacts with this helical structure, it is selectively reflected at a wavelength that is dependent on the pitch. As the temperature changes, the pitch of the helix changes, leading to a shift in the wavelength of the reflected light and thus a change in the observed color.[6]
Figure 1. Mechanism of thermochromism in cholesteric liquid crystals.
Experimental Protocols
To ensure accurate and reproducible characterization of thermochromic liquid crystals, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique used to determine the phase transition temperatures and associated enthalpy changes of a material.
Objective: To identify the melting point and the temperatures of transition between crystalline, cholesteric, and isotropic liquid phases.
Methodology:
-
Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the cholesteryl ester is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using a standard material with a known melting point, such as indium. A constant flow of inert gas, typically nitrogen, is maintained throughout the experiment to prevent oxidation.
-
Thermal Program: The sample and reference pans are subjected to a controlled temperature program. A typical program involves:
-
An initial heating ramp to a temperature above the expected isotropic phase transition to erase any previous thermal history.
-
A controlled cooling ramp to a temperature below the crystallization point.
-
A final controlled heating ramp to observe the phase transitions.
-
A typical heating/cooling rate is 10°C/min.
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. Phase transitions are identified as endothermic (melting, cholesteric to isotropic) or exothermic (crystallization) peaks in the DSC thermogram. The onset temperature of the peak is typically taken as the transition temperature.
Polarized Light Microscopy (PLM)
Polarized Light Microscopy is a powerful tool for visualizing the unique textures of liquid crystal phases and observing their transitions.
Objective: To visually confirm the liquid crystal phases and their transition temperatures.
Methodology:
-
Sample Preparation: A small amount of the cholesteryl ester is placed on a clean microscope slide and covered with a coverslip. The sample is then placed on a hot stage, which allows for precise temperature control.
-
Microscope Setup: A polarizing light microscope is used, equipped with two polarizers (a polarizer and an analyzer) set in a crossed position.
-
Observation: The sample is heated and cooled on the hot stage while being observed through the microscope.
-
The crystalline phase will appear as birefringent crystals.
-
Upon melting, the cholesteric phase will exhibit a characteristic texture (e.g., focal conic or planar texture) and will display vibrant colors if it is thermochromic in that temperature range.
-
The isotropic liquid phase will appear dark (extinction) between the crossed polarizers as it does not rotate the plane of polarized light.
-
-
Data Recording: The temperatures at which these textural and color changes occur are recorded and correlated with the data obtained from DSC.
Response Time Measurement
The response time characterizes how quickly the liquid crystal's color changes in response to a rapid temperature jump.
Objective: To quantify the delay between a temperature change and the corresponding color change.
Methodology:
-
Sample Preparation: A thin film of the liquid crystal is applied to a surface with a low thermal mass and a black background to enhance color visibility.
-
Experimental Setup: A fast-response heating element (e.g., a thin-film resistor) is used to induce a rapid temperature jump on the surface. A high-speed camera is positioned to record the color change of the liquid crystal film. A fast-response thermocouple is placed in close proximity to the liquid crystal film to record the actual temperature profile.
-
Procedure:
-
The initial temperature of the surface is set below the activation temperature of the liquid crystal.
-
A voltage pulse is applied to the heating element to induce a rapid temperature increase into the color-play range of the liquid crystal.
-
The high-speed camera and the thermocouple simultaneously record the color change and the temperature profile, respectively.
-
-
Data Analysis: The video frames from the high-speed camera are analyzed to determine the precise time at which the color change is initiated. This is then compared with the thermocouple data to determine the time lag between the surface reaching the activation temperature and the onset of the color change. This time lag is reported as the response time.[4][5]
Figure 2. Workflow for performance comparison of thermochromic liquid crystals.
Conclusion
The selection of a thermochromic liquid crystal for a specific research or development application hinges on a thorough understanding of its performance characteristics. While this compound's specific thermochromic properties are not as extensively documented as some other cholesteryl esters, its melting point suggests it is suitable for applications requiring a response at elevated temperatures. For applications requiring a broad color play at or near room temperature, mixtures containing cholesteryl oleyl carbonate and cholesteryl nonanoate are often employed.[1][3] The detailed experimental protocols provided in this guide offer a framework for researchers to systematically characterize and compare different thermochromic liquid crystals, enabling an informed selection process tailored to their unique requirements. The rapid response times inherent to cholesteric liquid crystals make them suitable for dynamic temperature sensing applications.[4][5] Further research into the specific thermochromic properties of pure this compound and its mixtures would be beneficial to the scientific community.
References
- 1. Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Combinatorial approach for the rapid determination of thermochromic behavior of binary and ternary cholesteric liquid crystalline mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The response time of a surface thermometer employing encapsulated thermochromic liquid crystals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Benchmarking the Stability of Cholesteryl Isovalerate Against Commercial Liquid Crystal Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of cholesteryl isovalerate against established commercial liquid crystal standards. The following sections detail the physical properties, stability under various stress conditions, and recommended experimental protocols for evaluating these materials. This information is intended to assist researchers in selecting the appropriate liquid crystal for their specific application, particularly in fields requiring high stability and reliable performance.
Physical and Thermal Properties
| Compound | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |
| This compound | Data not available | Data not available | Cholesteric |
| Cholesteryl Nonanoate (B1231133) | 77 - 82[1] | ~92[2] | Cholesteric, Smectic[3] |
| Cholesteryl Oleyl Carbonate | ~20[4][5] | 37.5 - 40[5] | Cholesteric, Smectic[5] |
| E7 Liquid Crystal Mixture | - | Broad Nematic Range[2] | Nematic[2] |
Note: The nematic mixture E7 is designed to have a broad operational range at ambient temperatures, a key feature for its application in displays[2].
Stability Under Stress Conditions
The stability of liquid crystals is paramount for their performance and longevity. Degradation can be induced by several factors, including thermal stress, exposure to ultraviolet (UV) radiation, and long-term storage.
Thermal Stability
Cholesteryl esters, as a class, are known to be susceptible to thermal degradation. High temperatures can lead to the breakdown of the ester bond and other molecular rearrangements, causing a shift in the material's optical properties and a decrease in performance. While specific quantitative data for the thermal degradation of this compound is not available, studies on similar cholesteryl esters indicate that decomposition can occur at elevated temperatures.[6][7]
Commercial liquid crystal standards, such as those offered by Merck (e.g., Licrystal®), are generally formulated for high thermal stability to meet the demands of applications like liquid crystal displays (LCDs). The nematic mixture E7, for instance, is known for its stable operation over a wide temperature range.[2]
UV Stability
Exposure to UV radiation is a significant cause of degradation for many cholesteric liquid crystals.[8] UV light can induce photochemical reactions that alter the molecular structure, leading to a loss of the liquid crystalline phase and a corresponding change in optical properties.[8] Research on the UV degradation of cholesterol and cholesteryl esters indicates that the cholesterol moiety can be affected by UV exposure.[8]
Commercial liquid crystal formulations often incorporate UV stabilizers to mitigate this degradation and extend the material's operational lifetime, especially in applications where exposure to ambient light is unavoidable.
Long-Term Storage Stability
The long-term stability of liquid crystals is crucial for ensuring consistent performance over the product's lifecycle. For cholesteryl esters, degradation can occur even during storage, particularly if not protected from light and elevated temperatures. Formulations of liquid crystals for commercial applications are typically designed and tested to ensure stability over extended periods under specified storage conditions.[9]
Experimental Protocols for Stability Benchmarking
To quantitatively assess the stability of this compound and compare it to commercial standards, a series of standardized tests should be performed. The following protocols are based on established methodologies for stability testing of liquid crystals and other chemical substances.
Thermal Stability Assessment
Methodology:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of the material.
-
Procedure: A small sample of the liquid crystal is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min). The temperature at which significant mass loss occurs is recorded as the onset of decomposition.
-
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. It can be used to monitor changes in the melting and clearing points after prolonged exposure to elevated temperatures.
-
Procedure: The sample is subjected to controlled heating and cooling cycles to determine its initial phase transition temperatures. The sample is then aged at a specific temperature below its decomposition point for a set duration (e.g., 100 hours at 85°C). The heating and cooling cycles are then repeated to determine any shifts in the transition temperatures, which would indicate degradation.
-
UV Stability Assessment
Methodology:
-
UV-Vis Spectroscopy: This method is used to monitor changes in the optical properties of the liquid crystal after exposure to UV radiation.
-
Procedure: A thin film of the liquid crystal is prepared on a UV-transparent substrate (e.g., quartz). The initial UV-Vis absorption spectrum is recorded. The sample is then exposed to a controlled source of UV radiation (e.g., a UV lamp with a specific wavelength and intensity) for defined time intervals. The UV-Vis spectrum is recorded after each interval to monitor for any changes, such as a decrease in the characteristic absorption peaks or the appearance of new peaks, which would indicate degradation.
-
-
Polarized Optical Microscopy (POM): POM is used to visualize the texture of the liquid crystal phase. Changes in texture can indicate degradation.
-
Procedure: The liquid crystal sample is placed between two crossed polarizers in a microscope. The initial texture is observed and recorded. The sample is then exposed to UV radiation as described above. The texture is observed and recorded at regular intervals to identify any changes, such as a loss of birefringence or the appearance of isotropic regions.
-
Long-Term Stability (Accelerated Aging)
Methodology:
Following the principles of the International Council for Harmonisation (ICH) guidelines for stability testing, accelerated aging studies can be performed to predict the long-term stability of the liquid crystals.
-
Storage Conditions: Samples of the liquid crystals are stored under controlled, elevated temperature and humidity conditions. Common accelerated conditions include 40°C / 75% relative humidity (RH).
-
Time Points: Samples are withdrawn at specific time points (e.g., 0, 1, 3, and 6 months) for analysis.
-
Analysis: At each time point, the samples are analyzed using the techniques described above (DSC, TGA, UV-Vis Spectroscopy, and POM) to monitor for any changes in their physical, thermal, and optical properties.
Visualization of Experimental Workflow and Stability Factors
To illustrate the process of stability testing and the factors influencing liquid crystal stability, the following diagrams are provided.
Caption: Workflow for benchmarking liquid crystal stability.
Caption: Factors influencing the stability of liquid crystals.
References
- 1. Cholesteryl nonanoate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. polysciences.com [polysciences.com]
- 4. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]
- 5. polysciences.com [polysciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Liquid Crystal Formation from Sunflower Oil: Long Term Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the helical twisting power of different cholesteryl esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the helical twisting power (HTP) of various cholesteryl esters, crucial chiral molecules used in the formulation of thermochromic liquid crystals, sensors, and advanced drug delivery systems. Understanding the HTP of these compounds is paramount for designing materials with specific optical and physical properties. This document presents quantitative data, detailed experimental protocols, and a visual representation of the structure-property relationships to aid in the selection and application of these versatile molecules.
Quantitative Comparison of Helical Twisting Power
The helical twisting power of a chiral dopant in a nematic liquid crystal host is a measure of its ability to induce a helical structure. It is defined by the equation:
HTP = 1 / (p * c)
where 'p' is the pitch of the induced cholesteric phase (the distance over which the director rotates by 360°) and 'c' is the concentration of the chiral dopant. A higher HTP value indicates a greater twisting ability, meaning a lower concentration of the dopant is required to achieve a short pitch.
The following table summarizes the experimental pitch values and calculated HTP for a series of cholesteryl esters. The data is primarily derived from the seminal work of Baessler and Labes (1970), where the cholesteryl esters were dissolved in a compensated nematic mixture of cholesteryl chloride and cholesteryl myristate.[1] It is important to note that the HTP of a given cholesteryl ester can be influenced by the specific nematic host used.[2]
| Cholesteryl Ester | Ester Chain | Experimental Pitch (p) (μm) | Calculated HTP (μm⁻¹ M⁻¹) | Handedness of Helix |
| Cholesteryl Acetate | C2 | 0.84 | 1.19 | Left |
| Cholesteryl Propionate | C3 | 0.31 | 3.23 | Left |
| Cholesteryl Butyrate | C4 | 0.29 | 3.45 | Left |
| Cholesteryl Valerate | C5 | 0.22 | 4.55 | Left |
| Cholesteryl Caproate | C6 | 0.212 | 4.72 | Left |
| Cholesteryl Nonanoate | C9 | 0.172 | 5.81 | Left |
| Cholesteryl Myristate | C14 | 0.134 | 7.46 | Left |
| Cholesteryl Palmitate | C16 | 0.13 | 7.69 | Left |
| Cholesteryl Oleate (B1233923) | C18 (unsaturated) | Not Available | Not Available | Left |
| Cholesteryl Oleyl Carbonate | - | Not Available | Not Available | Left |
| Cholesteryl Chloride | - | 0.338 | 2.96 | Right |
Experimental Protocols for HTP Measurement
The determination of helical twisting power relies on the accurate measurement of the helical pitch of the cholesteric liquid crystal. Two common methods are the Grandjean-Cano method and the contact method.
Grandjean-Cano Method
This is the most widely used method for determining the helical pitch of cholesteric liquid crystals. It involves observing the disclination lines that form when the liquid crystal is confined in a wedge-shaped cell.[4][5]
Materials and Equipment:
-
Microscope slides and cover slips
-
Spacers of known thickness (e.g., Mylar films)
-
Nematic liquid crystal host
-
Cholesteryl ester to be tested
-
Polarizing optical microscope with a calibrated eyepiece or camera
-
Hot stage for temperature control (optional)
-
Solvent for cleaning (e.g., acetone, isopropanol)
Procedure:
-
Preparation of the Wedge Cell:
-
Thoroughly clean the microscope slide and cover slip.
-
Place two spacers of different, known thicknesses at opposite edges of the microscope slide to create a wedge angle. A typical wedge angle is on the order of a few milliradians.
-
Place the cover slip on top of the spacers. The angle of the wedge (α) can be calculated from the thickness of the spacers and the distance between them.
-
-
Sample Preparation:
-
Prepare a solution of the cholesteryl ester in the chosen nematic liquid crystal host at a known concentration (c). The concentration should be high enough to induce a measurable pitch but low enough to maintain the nematic phase of the host.
-
-
Filling the Cell:
-
Introduce the liquid crystal mixture into the wedge cell via capillary action. If the viscosity is high, gentle heating on a hot plate can facilitate filling.
-
-
Observation of Disclination Lines:
-
Place the filled wedge cell on the stage of a polarizing microscope.
-
Observe the sample between crossed polarizers. A series of parallel lines, known as Grandjean-Cano lines or disclination lines, will be visible perpendicular to the wedge direction. These lines correspond to locations where the number of half-turns of the helical structure changes by one.
-
-
Measurement and Calculation:
-
Measure the distance (L) between consecutive disclination lines using the calibrated eyepiece or camera software.
-
The helical pitch (p) is then calculated using the formula: p = 2 * L * tan(α) , where α is the wedge angle. For small angles, tan(α) ≈ α (in radians).
-
Finally, calculate the helical twisting power (HTP) using the formula: HTP = 1 / (p * c) .
-
Contact Method
The contact method is used to determine the handedness of the helical twist and can also provide an estimate of the pitch. It involves bringing two different liquid crystal samples into contact and observing the behavior at the interface.
Materials and Equipment:
-
Microscope slides and cover slips
-
Nematic liquid crystal host
-
Cholesteryl ester to be tested
-
A reference chiral dopant with known handedness and pitch
-
Polarizing optical microscope
Procedure:
-
Sample Preparation:
-
Prepare two separate liquid crystal mixtures: one with the cholesteryl ester of unknown handedness and another with the reference chiral dopant of known handedness.
-
-
Cell Preparation:
-
Place a small drop of each liquid crystal mixture on a clean microscope slide, leaving a small gap between them.
-
Carefully place a cover slip over the drops, allowing them to spread and come into contact.
-
-
Observation of the Interface:
-
Observe the interface between the two liquid crystals under a polarizing microscope.
-
-
Interpretation:
-
Miscible (Same Handedness): If the two cholesteric liquid crystals have the same handedness, the interface will be continuous and uniform, indicating that the helical structures merge seamlessly.
-
Immiscible (Opposite Handedness): If the two liquid crystals have opposite handedness, a distinct boundary or a region of discontinuity (a "wall") will be observed at the interface. This is because the opposing twists cannot merge smoothly.
-
Pitch Estimation: By observing the texture and any induced defects near the interface, a qualitative estimation of the relative pitch of the two materials can be made.
-
Structure-Property Relationship Visualization
The chemical structure of the cholesteryl ester, particularly the nature of the ester group, significantly influences its helical twisting power. The following diagram illustrates the general relationship between the ester chain length and the resulting HTP.
References
A Comparative Guide to Cholesteryl Isovalerate-Based Thermometers for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cholesteryl isovalerate-based thermometers, a type of thermochromic liquid crystal (TLC), with other common temperature measurement technologies used in research and drug development. The accuracy and performance of these thermometers are evaluated based on available experimental data to assist researchers in selecting the appropriate tools for their specific applications.
Introduction to this compound Thermometers
This compound is a cholesterol ester that, when mixed with other cholesteryl derivatives like cholesteryl pelargonate and cholesteryl benzoate (B1203000), exhibits thermochromic properties.[1] These mixtures are a form of cholesteric liquid crystal, which selectively reflect light of specific wavelengths at different temperatures. This phenomenon results in a visible color change corresponding to a change in temperature. The underlying principle lies in the temperature-dependent pitch of the helical structure of the liquid crystal molecules.[2] As temperature increases, the pitch of the helix tightens, causing the reflected light to shift from red to blue. This predictable color-temperature correlation allows for the creation of non-invasive, high-resolution temperature mapping surfaces.
Performance Comparison with Alternative Technologies
The selection of a temperature measurement device is critical for the accuracy and reproducibility of experimental results. This compound-based thermometers offer unique advantages in certain applications, but their performance must be compared against established standards such as thermocouples, platinum resistance thermometers (PRTs), and infrared (IR) thermometers.
| Feature | This compound TLCs | Thermocouples (Type K) | Platinum Resistance Thermometers (PRTs) | Infrared (IR) Thermometers |
| Operating Principle | Temperature-induced change in the helical pitch of liquid crystals, leading to color change. | Seebeck effect: voltage is produced at the junction of two dissimilar metals, proportional to temperature. | Change in electrical resistance of a platinum wire with temperature.[3][4] | Detection of emitted infrared radiation from a surface. |
| Typical Temperature Range | Narrow, formulation-dependent (e.g., 5-10°C bandwidth). Can be formulated for various ranges. | Wide (e.g., -200°C to 1260°C). | Wide (e.g., -200°C to 850°C).[1] | Wide, model-dependent (e.g., -50°C to >1000°C). |
| Accuracy (Typical) | ±0.1°C to ±1°C (with proper calibration).[5] | ±1.1°C or 0.4% of reading (whichever is greater). | High (e.g., Class A: ±0.15°C at 0°C).[6] | ±1°C to ±2°C or 1-2% of reading; dependent on emissivity and distance. |
| Response Time | Fast, suitable for transient measurements. | Fast. | Slower than thermocouples. | Very fast. |
| Spatial Resolution | Very high (pixel-level mapping). | Point measurement. | Point measurement. | Area measurement (spot size dependent). |
| Invasiveness | Non-invasive surface coating. | Minimally invasive probe. | Minimally invasive probe. | Non-contact. |
| Cost | Low to moderate. | Low. | High. | Moderate to high. |
| Advantages | High-resolution surface temperature mapping, non-invasive, visual. | Wide temperature range, robust, low cost. | High accuracy, stability, and repeatability.[3][4] | Non-contact, fast response. |
| Limitations | Narrow temperature range per formulation, requires calibration, sensitive to lighting and viewing angle. | Less accurate than PRTs, requires a reference junction. | Fragile, slower response time, self-heating can be an issue.[7] | Accuracy affected by surface emissivity and atmospheric conditions. |
Experimental Protocols
Preparation of this compound Thermochromic Liquid Crystals
A typical formulation for a this compound-based TLC involves a mixture of cholesteryl esters. The exact ratios of the components determine the temperature range of the color play.
Materials:
-
This compound
-
Cholesteryl pelargonate
-
Cholesteryl benzoate
-
Small glass vial
-
Heat gun or water bath
-
Black backing material (e.g., black paint or paper)
-
Transparent substrate (e.g., plastic sheet)
Procedure:
-
Weigh the desired amounts of this compound, cholesteryl pelargonate, and cholesteryl benzoate and place them in a glass vial. The ratios will determine the active temperature range of the TLC. For example, a mixture might contain 50% cholesteryl pelargonate, 45% this compound, and 5% cholesteryl benzoate.
-
Gently heat the vial using a heat gun or in a water bath until the mixture melts into a homogeneous isotropic liquid.
-
Apply a thin, uniform layer of the molten liquid crystal mixture onto a black backing material. The black background enhances the visibility of the color changes.
-
Cover the liquid crystal layer with a transparent substrate to protect it from contamination and mechanical stress.
-
Allow the assembly to cool to room temperature. The TLC is now ready for calibration.
Calibration of a this compound Thermometer
Accurate temperature measurement using TLCs necessitates a careful calibration process to establish the precise relationship between color and temperature.
Apparatus:
-
The prepared this compound TLC film.
-
A precisely controlled temperature surface (e.g., a Peltier device or a temperature-controlled fluid bath).
-
A high-accuracy reference thermometer (e.g., a calibrated Platinum Resistance Thermometer or a fine-wire thermocouple) in close contact with the TLC film.
-
A high-resolution digital camera with consistent lighting conditions.
-
Image processing software capable of converting color information to a numerical format (e.g., Hue, Saturation, Value - HSV).
Procedure:
-
Mount the TLC film on the temperature-controlled surface, ensuring good thermal contact. Place the probe of the reference thermometer as close as possible to the area of the TLC being imaged.
-
Set up the camera at a fixed position and angle relative to the TLC surface. Ensure uniform and consistent illumination to avoid color shifts due to lighting variations.
-
Slowly and precisely vary the temperature of the surface across the active range of the TLC.
-
At small, regular temperature increments (e.g., 0.1°C), record the temperature from the reference thermometer and capture an image of the TLC.
-
Using image processing software, analyze the color of a defined region of interest in each image. Convert the RGB color data to HSV values. The Hue value is typically the most robust indicator of temperature.
-
Plot the Hue values against the corresponding temperatures measured by the reference thermometer to generate a calibration curve. This curve can then be used to determine unknown temperatures from the color of the TLC in subsequent experiments.
Visualizing Temperature-Dependent Biological Pathways
The ability of this compound thermometers to map surface temperatures with high resolution makes them suitable for studying biological systems where temperature plays a crucial role. One such example is the Heat Shock Response (HSR), a fundamental cellular stress response.
The following diagram illustrates the signaling pathway of the Heat Shock Response, which is activated by an increase in cellular temperature.
Caption: The Heat Shock Response signaling pathway.
This workflow illustrates how an increase in temperature, which could be visualized using a this compound-based thermometer on a cellular or tissue sample, triggers a cascade of events leading to the production of protective Heat Shock Proteins.
Conclusion
This compound-based thermometers offer a valuable, non-invasive method for high-resolution surface temperature mapping. While they may not achieve the absolute accuracy of a Platinum Resistance Thermometer, their performance is sufficient for many research applications, particularly where spatial temperature gradients are of interest. Proper and frequent calibration against a reliable standard is paramount to ensuring the accuracy of these devices. For researchers in fields such as heat transfer, microfluidics, and certain areas of biology and drug development, the unique capabilities of thermochromic liquid crystals can provide insights that are difficult to obtain with traditional point-measurement sensors.
References
- 1. QCM-D and spectroscopic study of cholesteric liquid crystals for temperature-responsive materials [morressier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. isotechna.com [isotechna.com]
- 4. nist.gov [nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Some High-Temperature Platinum Resistance Thermometers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asi.k-state.edu [asi.k-state.edu]
Assessing the In-Vitro Biocompatibility of Cholesteryl Isovalerate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in-vitro biocompatibility of cholesteryl isovalerate, a cholesterol ester of potential interest in various biomedical applications, including drug delivery systems. The biocompatibility of a material is a critical determinant of its suitability for use in biological systems, and in-vitro testing serves as an essential first step in this evaluation.[1][2][3] This document outlines key biocompatibility parameters, compares this compound to alternative materials, provides detailed experimental protocols for assessment, and visualizes relevant biological pathways and workflows.
Comparative Analysis of Biocompatibility
The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application.[4] In an in-vitro context, this primarily involves assessing cytotoxicity, the potential to induce apoptosis (programmed cell death), and the elicitation of an inflammatory response.
Comparison with Alternatives:
This compound is a member of the cholesteryl ester family. Its biocompatibility profile is compared here with cholesteryl oleate, another common cholesteryl ester, and Poly(lactic-co-glycolic acid) (PLGA), a widely used biocompatible and biodegradable polymer in drug delivery.[5][6]
Table 1: Qualitative Comparison of In-Vitro Biocompatibility
| Parameter | This compound | Cholesteryl Oleate | PLGA (Poly(lactic-co-glycolic acid)) |
| Cytotoxicity | Expected to exhibit dose-dependent cytotoxicity, particularly at higher concentrations due to potential for intracellular lipid accumulation. | Similar to other cholesteryl esters, can induce cytotoxicity, especially in macrophage cell lines.[7][8] | Generally considered to have low cytotoxicity; degradation products (lactic and glycolic acid) are typically well-tolerated at physiological concentrations.[5] |
| Apoptosis Induction | High intracellular concentrations of free cholesterol, which can be derived from cholesteryl ester hydrolysis, are known to induce apoptosis.[9][10] | Can contribute to apoptosis in vascular cells, a key process in atherosclerosis.[11] | Generally does not induce apoptosis; however, high concentrations of acidic byproducts could potentially lower local pH and affect cell viability. |
| Inflammatory Response | Oxidized cholesteryl esters are known to activate inflammatory pathways.[12][13] Cholesteryl hemiazelate, a related compound, has been shown to cause in-vitro inflammation.[14] | Can contribute to inflammatory responses, particularly in the context of oxidized lipoproteins.[12] | Generally considered to have a minimal inflammatory response. However, the acidic degradation products can sometimes elicit a mild inflammatory reaction. |
| Primary Concerns | Potential for lipid overload-induced cellular stress and inflammation. | Similar to this compound, concerns are related to lipid accumulation and oxidation. | Potential for localized pH decrease due to degradation. |
Quantitative Data Summary:
The following table presents a hypothetical, yet representative, dataset to illustrate how quantitative biocompatibility data for this compound and its alternatives would be summarized.
Table 2: Illustrative Quantitative Biocompatibility Data
| Material | Cell Line | Assay | Endpoint | Result |
| This compound | Macrophage (e.g., RAW 264.7) | MTT | Cell Viability (%) at 50 µM | 75% |
| LDH | Cytotoxicity (%) at 50 µM | 20% | ||
| TUNEL | Apoptotic Cells (%) at 50 µM | 15% | ||
| ELISA | IL-6 Secretion (pg/mL) at 50 µM | 300 | ||
| Cholesteryl Oleate | Macrophage (e.g., RAW 264.7) | MTT | Cell Viability (%) at 50 µM | 72% |
| LDH | Cytotoxicity (%) at 50 µM | 23% | ||
| TUNEL | Apoptotic Cells (%) at 50 µM | 18% | ||
| ELISA | IL-6 Secretion (pg/mL) at 50 µM | 350 | ||
| PLGA Nanoparticles | Macrophage (e.g., RAW 264.7) | MTT | Cell Viability (%) at 0.5 mg/mL | 95% |
| LDH | Cytotoxicity (%) at 0.5 mg/mL | <5% | ||
| TUNEL | Apoptotic Cells (%) at 0.5 mg/mL | <2% | ||
| ELISA | IL-6 Secretion (pg/mL) at 0.5 mg/mL | <50 |
Note: The above data is for illustrative purposes to demonstrate a comparative format.
Experimental Protocols
Detailed methodologies for key in-vitro biocompatibility assays are provided below.
2.1. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound (and comparator materials). Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Caution: It has been noted that cholesterol can interfere with the MTT assay by enhancing the exocytosis of formazan granules, potentially leading to an underestimation of cell viability.[15] It is advisable to validate results with a secondary assay, such as Trypan Blue exclusion.
2.2. Cytotoxicity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
-
Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.
-
Controls: Include a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
-
Calculation: Cytotoxicity (%) = ((Absorbance of treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)) x 100.
2.3. Apoptosis Assessment (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow cells on sterile glass coverslips in a 24-well plate and treat as described above.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Staining: Use a commercial in-situ cell death detection kit. Briefly, incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI-stained nuclei) in several random fields to determine the percentage of apoptotic cells.
2.4. Inflammatory Response Assessment (ELISA for Cytokines)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), into the cell culture medium.
-
Sample Collection: Collect the cell culture supernatant after treatment, as in the LDH assay.
-
ELISA Procedure: Use a commercial ELISA kit for the specific cytokine of interest (e.g., mouse IL-6 ELISA kit). Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement and Quantification: Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.
Visualizing Workflows and Pathways
Experimental Workflow for In-Vitro Biocompatibility Assessment
The following diagram illustrates a typical workflow for assessing the in-vitro biocompatibility of a test compound like this compound.
References
- 1. In vitro models of biocompatibility: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Cholesteryl ester handling by RAW264 macrophages: response to native and acetylated low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic cholesterol is generated by the hydrolysis of cytoplasmic cholesteryl ester and transported to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. Induction of apoptosis in endothelial cells treated with cholesterol oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidized cholesteryl esters and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidized cholesteryl esters and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholesteryl hemiazelate identified in CVD patients causes in vitro and in vivo inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholesterol interferes with the MTT assay in human epithelial-like (A549) and endothelial (HLMVE and HCAE) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating alternatives to cholesteryl isovalerate in specific research applications
An objective comparison of alternatives to cholesteryl isovalerate for researchers, scientists, and drug development professionals.
This compound is a cholesterol derivative frequently utilized as a component in thermochromic liquid crystal (TLC) formulations. The unique characteristic of these materials is their ability to change color in response to temperature fluctuations. This phenomenon, known as "color play," is a result of the selective reflection of light by the material's chiral nematic (cholesteric) phase. The specific temperature range and bandwidth of this color change are not determined by a single compound but by carefully formulated mixtures of various cholesteryl esters.
Therefore, alternatives to this compound are other cholesteryl esters that can be blended to achieve specific thermochromic properties. The selection and ratio of these esters are critical for tailoring the liquid crystal's performance to a given application, such as temperature sensing films, medical diagnostics, and dynamic display technologies. This guide provides a comparison of different cholesteryl ester mixtures, detailing their compositions and resultant thermal properties, along with the experimental protocols required for their formulation and evaluation.
Comparative Performance of Cholesteryl Ester Mixtures
The performance of a thermochromic liquid crystal is defined by the temperature at which it begins to show color (red start) and the temperature range over which it cycles through the spectrum (the bandwidth). These properties are dictated by the specific mixture of cholesteryl esters used. By combining different esters, researchers can create formulations with tailored temperature sensitivities.
Below is a comparison of various cholesteryl ester mixtures that serve as alternatives to formulations containing this compound. These mixtures demonstrate how different combinations of common cholesteryl esters can be used to achieve a range of thermochromic behaviors.
| Formulation ID | Component 1 | Component 2 | Component 3 | Mass Ratio (w/w/w) | Temperature Range (°C) |
| TLC-A | Cholesteryl Oleyl Carbonate | Cholesteryl Pelargonate | Cholesteryl Benzoate | 65 : 25 : 10 | 17 - 23 |
| TLC-B | Cholesteryl Oleyl Carbonate | Cholesteryl Pelargonate | Cholesteryl Benzoate | 30 : 60 : 10 | 37 - 40 |
| TLC-C[1] | Cholesteryl Oleyl Carbonate | Cholesteryl Pelargonate | Cholesteryl Benzoate | 20 : 50 : 30 | 33 - 38 |
| TLC-D[1] | Cholesteryl Oleyl Carbonate | Cholesteryl Pelargonate | Cholesteryl Benzoate | 30 : 40 : 30 | 41 - 45 |
Structure-Property Relationships in TLC Formulation
The selection of cholesteryl esters and their respective concentrations in a mixture directly influences the resulting thermochromic properties. This relationship is based on how the molecular structures of the components interact to form the helical superstructure of the chiral nematic phase.
Experimental Protocols
The following section details the methodology for the preparation and characterization of thermochromic liquid crystal mixtures based on cholesteryl esters.
Preparation of Cholesteryl Ester Mixtures
This protocol is adapted from methodologies for creating homogenous thermochromic liquid crystal blends.[1][2]
Materials:
-
Cholesteryl Oleyl Carbonate
-
Cholesteryl Pelargonate (Nonanoate)
-
Cholesteryl Benzoate
-
Glass vials with caps
-
Digital balance
-
Spatula
-
Heating source (e.g., oil bath or heating block)
-
Vortex mixer (optional)
Procedure:
-
Weighing: Accurately weigh the desired masses of each cholesteryl ester component directly into a clean, dry glass vial according to the specified ratios (e.g., Table 1).
-
Melting: Place the vial in a heating source set to 80–90 °C. Heat the mixture for approximately 10 minutes, or until all components have fully melted into a clear liquid.[1]
-
Homogenization: Remove the vial from the heat source. Secure the cap and mix the molten components thoroughly for 5 minutes. This can be done by hand agitation or using a vortex mixer. The goal is to create a macroscopically homogenous solution.[1]
-
Reheating: To ensure complete mixing, reheat the vial at 80–90 °C for an additional 10 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature. The resulting blend should be clear and uniform. The liquid crystal is now ready for application or characterization.
Characterization of Thermochromic Properties
Materials:
-
Prepared cholesteryl ester mixture
-
Black, non-reflective substrate (e.g., black cardstock or a specialized test sheet)
-
Applicator (e.g., wooden stick or blade)
-
Temperature-controlled surface (e.g., hot plate with a digital thermometer)
-
Digital camera or spectrometer for color analysis
Procedure:
-
Sample Application: Apply a thin, even layer of the cooled liquid crystal mixture onto the black substrate. The black background is crucial for optimal visualization of the reflected colors.[3]
-
Temperature Cycling: Place the substrate on the temperature-controlled surface at a temperature below the expected activation range.
-
Observation: Slowly increase the temperature of the surface. Observe the sample for the first appearance of color (typically red), and record this temperature.
-
Data Recording: Continue to increase the temperature and record the colors observed at each interval (e.g., every 1°C). Note the temperatures at which the color transitions through the spectrum (red, orange, yellow, green, blue, violet).[3]
-
Bandwidth Determination: Record the temperature at which the color disappears and the sample appears colorless (black) again. The range from the first appearance of red to this clearing point defines the thermochromic bandwidth.
-
Reversibility Check: Slowly cool the sample to confirm that the color changes are reversible. The color sequence should reverse upon cooling.[3]
Experimental and Evaluation Workflow
The process of developing and testing a new TLC formulation follows a structured workflow, from component selection to final characterization.
Conclusion
While this compound is a viable component for thermochromic liquid crystals, it is the strategic combination of various cholesteryl esters that dictates the final performance of the material. The "alternatives" are, in fact, different formulations composed of esters like cholesteryl oleyl carbonate, pelargonate, and benzoate, among others. By adjusting the composition and ratios of these esters, researchers can precisely engineer liquid crystals with specific temperature response ranges and color play bandwidths suitable for a wide array of scientific and industrial applications. The provided protocols offer a foundational approach for the systematic development and characterization of these versatile materials.
References
Safety Operating Guide
Proper Disposal of Cholesteryl Isovalerate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of cholesteryl isovalerate is a critical aspect of laboratory safety and environmental responsibility. While this compound itself is not classified as a hazardous substance, it is imperative to handle its disposal with care, considering potential contaminants and adherence to institutional and local regulations. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound waste.
Immediate Safety Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Wear nitrile gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to shield from potential splashes.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
All handling of this compound waste should be conducted in a well-ventilated area.
Hazard Assessment
While this compound is generally not considered hazardous, it is synthesized from cholesterol and isovaleric acid. Isovaleric acid is corrosive and can cause severe skin burns and eye damage[1][2]. Therefore, it is crucial to consider the possibility of unreacted isovaleric acid in the waste, however minimal. Multiple safety data sheets for cholesterol indicate it is not a hazardous chemical[3][4][5][6]. Similarly, other cholesteryl esters like cholesteryl oleate (B1233923) and cholesteryl stearate (B1226849) are also not classified as hazardous[7][8][9][10]. A safety data sheet for cholesteryl valerate, a closely related compound, also shows no hazard classification[11][12].
Step-by-Step Disposal Protocol
The recommended disposal method for this compound depends on whether it is in solid form or dissolved in a solvent.
1. Solid this compound Waste:
-
Waste Identification: This includes expired or unused this compound powder, as well as contaminated items like weighing boats, filter papers, and gloves.
-
Containerization: Place all solid waste into a designated, clearly labeled, and sealable container. A sturdy plastic bag or a wide-mouthed plastic container with a screw-top lid is suitable.
-
Labeling: The container should be labeled as "Non-Hazardous Chemical Waste" and should clearly list "this compound" as the content.
-
Disposal: Dispose of the sealed container in the regular laboratory trash, unless your institution's Environmental Health & Safety (EHS) office specifies otherwise.
2. This compound Solutions (Liquid Waste):
-
Waste Segregation: Never dispose of organic solvents down the drain. Solutions of this compound should be segregated based on the solvent used (e.g., halogenated or non-halogenated).
-
Containerization: Use a designated, properly vented, and chemically compatible waste solvent container.
-
Labeling: Clearly label the container with "Hazardous Waste" (due to the solvent), and list all contents, including the solvent and "this compound," with their approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from ignition sources and incompatible chemicals.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
3. Empty this compound Containers:
-
Decontamination: To be disposed of as non-hazardous waste, the original container must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid chemical waste, as described above.
-
Final Disposal: Once triple-rinsed and dry, deface or remove the original product label. The clean, empty container can then be disposed of with the regular laboratory glass or plastic waste.
Quantitative Data Summary
For the disposal of chemical waste, it is crucial to adhere to the quantitative limits for storage in Satellite Accumulation Areas (SAAs) as mandated by regulations.
| Waste Type | Maximum Accumulation Volume |
| Hazardous Waste (Total) | 55 gallons |
| Acutely Toxic Waste (P-list) | 1 quart |
Data sourced from general laboratory waste management guidelines.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on standard laboratory safety and waste management principles.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our planet. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemos.de [chemos.de]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. targetmol.com [targetmol.com]
- 12. cholesteryl valerate, 7726-03-6 [thegoodscentscompany.com]
Essential Safety and Operational Guide for Handling Cholesteryl Isovalerate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Cholesteryl Isovalerate. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, it is prudent to handle it with care, following best practices for similar chemical compounds. Cholesteryl esters can be irritating to the eyes, skin, and respiratory tract, and some may act as skin sensitizers. Therefore, a comprehensive PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification/Recommendation |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] Tightly fitting safety goggles are recommended.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][3] Gloves must be inspected prior to use and changed frequently, especially after direct contact with the substance.[1] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Wash and dry hands after use.[1] |
| Body Protection | Laboratory Coat | A long-sleeved, properly fitted lab coat is required.[3] Fire/flame resistant and impervious clothing should be worn.[1] |
| Respiratory Protection | Not Generally Required (with proper engineering controls) | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][3] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate filter should be used.[1] An N95 or N100 NIOSH-approved mask can protect against airborne particles.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area. A chemical fume hood is highly recommended for all procedures involving the handling of solid this compound or the preparation of its solutions to prevent the inhalation of dust particles.[1][3]
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1]
-
-
Handling the Compound :
-
Before handling, wash hands thoroughly.
-
Don the appropriate PPE as outlined in Table 1.
-
Handle the solid material carefully to avoid generating dust.[1] Avoid actions such as vigorous shaking or scraping.
-
When weighing the compound, do so within a fume hood or use a draft shield.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash off with soap and plenty of water.[4] Remove contaminated clothing.[4]
-
Eye Contact : Rinse with pure water for at least 15 minutes.[4]
-
Inhalation : Move the victim into fresh air. If breathing is difficult, give oxygen.[1]
-
Ingestion : Rinse mouth with water. Do not induce vomiting.[4]
-
In all cases of exposure, seek medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Protocol |
| Unused Compound | Dispose of as chemical waste through your institution's hazardous waste program.[3] Do not discard in regular trash or down the drain.[1][3] Keep the chemical in suitable, closed containers for disposal.[1] |
| Contaminated Materials | Any materials that have come into contact with the compound (e.g., gloves, weighing papers, absorbent pads) should be placed in a sealed, labeled bag or container and disposed of as chemical waste.[3] |
| Empty Containers | To be disposed of as non-hazardous waste, the empty container must be thoroughly decontaminated. It is recommended to triple-rinse the container with a suitable solvent.[5] The solvent used for rinsing (rinsate) must be collected and disposed of as liquid chemical waste.[5] Once triple-rinsed, deface or remove the original product label, and the clean container can be disposed of with regular laboratory glass or plastic waste.[5] |
| Solutions | Solutions of this compound, often in organic solvents, must be treated as organic solvent waste.[5] Collect this liquid waste in an appropriately labeled waste solvent container (e.g., "Halogenated Organic Waste" or "Non-Halogenated Organic Waste"). Keep the waste container tightly sealed and store it in a designated satellite accumulation area away from ignition sources.[5] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
